Product packaging for 6-fluoro-1H-indazole-3-carbaldehyde(Cat. No.:CAS No. 518987-33-2)

6-fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B182563
CAS No.: 518987-33-2
M. Wt: 164.14 g/mol
InChI Key: PSNVJZCWCJWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated aromatic aldehyde that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Compounds with the 1H-indazole-3-carbaldehyde scaffold are prized as key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles . This structural motif is considered a bioisostere of indoles and is of significant interest for the development of bioactive compounds, particularly in the design of tyrosine kinase and threonine kinase inhibitors . The aldehyde functional group provides a convenient handle for further chemical transformations, allowing researchers to synthesize alkenes through Knoevenagel or Wittig condensations, or to construct heteroaromatic compounds such as oxazoles and thiazoles via cyclization reactions . It can also be readily converted into secondary alcohols and amines, expanding its utility in creating diverse chemical libraries for biological screening . Applications & Research Value: This compound is primarily used in pharmaceutical research and development. Its core value lies in its role as a precursor to various potential therapeutic agents. The indazole core is found in several marketed drugs, such as the kinase inhibitors axitinib (Inlyta®) and pazopanib (Votrient®), highlighting the pharmacological relevance of this heterocyclic system . The addition of a fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a crucial synthetic target for optimizing drug-like properties in lead compounds. Handling and Storage: Store in a cool, dry, and well-ventilated place. For extended storage, it is recommended to keep the container tightly closed under an inert atmosphere at low temperatures (e.g., 2-8°C or -20°C) . Refer to the Safety Data Sheet for detailed hazard and safety information. Notice: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O B182563 6-fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNVJZCWCJWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622088
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-33-2
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents, particularly as kinase inhibitors in oncology.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound. While specific biological activity data for this particular compound is limited in the public domain, this guide also discusses the broader context of indazole derivatives in drug discovery and provides representative experimental protocols for synthesis and potential biological evaluation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available, properties such as boiling point and specific solubility parameters have not been extensively reported.

PropertyValueReference
Molecular Formula C₈H₅FN₂ON/A
Molecular Weight 164.14 g/mol N/A
CAS Number 634907-33-6N/A
Appearance Yellowish solid[4]
Melting Point 186 °C[4]
Boiling Point Not reportedN/A
Solubility Soluble in ethyl acetate. Information on solubility in other common organic solvents is not readily available.[4]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the nitrosation of 6-fluoroindole.[4] This method provides a direct and efficient pathway to the desired product.

Synthesis of this compound from 6-fluoroindole[4]

Materials:

  • 6-fluoroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of sodium nitrite (4.0 equivalents) in a mixture of water and DMF at 0 °C, slowly add a solution of hydrochloric acid.

  • A solution of 6-fluoroindole (1.0 equivalent) in DMF is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is stirred at room temperature for 5 hours.

  • The reaction mixture is then extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water (three times) and brine.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield this compound as a yellowish solid.

G Synthesis Workflow start Start: 6-fluoroindole step1 Dissolve in DMF start->step1 step3 Add 6-fluoroindole solution dropwise at 0 °C step1->step3 step2 Prepare nitrosating agent (NaNO2 + HCl in H2O/DMF) at 0 °C step2->step3 step4 Stir at room temperature for 5 hours step3->step4 step5 Work-up: EtOAc extraction, H2O and brine wash step4->step5 step6 Dry over MgSO4 and concentrate step5->step6 step7 Purification: Silica gel column chromatography step6->step7 end End Product: this compound step7->end

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
¹H NMR (300 MHz, Acetone-d₆)
Chemical Shift (δ) ppm Multiplicity, Coupling Constant (J) Hz, Assignment
13.13br s, 1H, NH
10.20s, 1H, CHO
8.22dd, J = 9.0, 5.0 Hz, 1H, Ar-H
7.45ddd, J = 9.0, 2.0, 0.5 Hz, 1H, Ar-H
7.20ddd, J = 9.5, 9.0, 2.0 Hz, 1H, Ar-H
¹³C NMR (75 MHz, Acetone-d₆)
Chemical Shift (δ) ppm Assignment
187.6CHO
163.2 (d, J = 244 Hz)C-F
145.2Ar-C
142.9 (d, J = 13 Hz)Ar-C
123.8 (d, J = 11 Hz)Ar-C
118.5Ar-C
114.2 (d, J = 26 Hz)Ar-C
97.4 (d, J = 27 Hz)Ar-C
Infrared (IR) Spectroscopy[4]

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
3142N-H stretching
1695, 1675C=O stretching (aldehyde)
1633C=C stretching (aromatic)
1463C-H bending
1149C-F stretching
Mass Spectrometry (MS)[4]

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

  • HRMS (ESI⁻): Calculated for C₈H₄FN₂O [M-H]⁻: m/z 163.0308; Found: 163.0304.

Biological Activity and Drug Discovery Potential

While specific biological activity data for this compound is not extensively documented in publicly available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][3][5]

The 1H-indazole core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[6] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The aldehyde group at the C3 position of this compound serves as a key synthetic handle for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinase targets.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of an indazole derivative against a specific protein kinase. This protocol would need to be optimized for the specific kinase of interest.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

  • In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Kinase Inhibitor Discovery Workflow start Indazole Scaffold (e.g., this compound) step1 Chemical Synthesis & Derivatization start->step1 step2 Compound Library Generation step1->step2 step3 High-Throughput Screening (HTS) - Kinase Panel step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (SAR studies) step4->step5 step5->step1 Iterative Design step6 In Vitro Biological Assays (e.g., Cell Proliferation, Western Blot) step5->step6 step7 In Vivo Animal Models step6->step7 end Preclinical Candidate step7->end

Caption: A general workflow for the discovery of kinase inhibitors.

Potential Signaling Pathway Involvement

Indazole-based kinase inhibitors have been developed to target a variety of signaling pathways implicated in cancer and other diseases. A common target class is the receptor tyrosine kinases (RTKs), which play crucial roles in cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic RTK signaling pathway that could potentially be modulated by a kinase inhibitor derived from this compound.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer downstream Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimer->downstream inhibitor Indazole-based Kinase Inhibitor inhibitor->dimer Inhibition response Cellular Responses (Proliferation, Survival, Angiogenesis) downstream->response

Caption: A generic RTK signaling pathway targeted by kinase inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[7][9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention immediately.[11]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its chemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. Although specific biological data for this compound are currently sparse, the established importance of the indazole scaffold, particularly in the development of kinase inhibitors, suggests that derivatives of this compound are promising candidates for future research and development in oncology and other therapeutic areas. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic pathway for 6-fluoro-1H-indazole-3-carbaldehyde, a valuable intermediate in medicinal chemistry. The synthesis is achieved through the nitrosation of 6-fluoro-indole, a method that offers high yields and minimizes side reactions. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Synthesis Pathway: Nitrosation of 6-fluoro-indole

The synthesis of this compound is accomplished via a multi-step reaction pathway initiated by the nitrosation of the C3 position of 6-fluoro-indole.[1] This reaction leads to the formation of an oxime intermediate. The subsequent addition of water at the C2 position triggers a ring-opening, which is then followed by a ring-closure to yield the final 1H-indazole-3-carbaldehyde product.[1] This transformation provides a direct and efficient route to the desired compound.[1]

G A 6-fluoro-1H-indole C Nitrosation at C3 (Formation of Oxime Intermediate) A->C Slow addition at 0 °C B Nitrosating Mixture (NaNO2, HCl, H2O, DMF) B->C D Ring Opening and Re-cyclization C->D Stirring at room temperature E This compound D->E

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on an optimized procedure for the nitrosation of indoles.[1][2]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water and DMF at 0 °C.[2]

    • Slowly add 2 N aqueous HCl (2.7 mmol) to the solution and stir for 10 minutes under an argon atmosphere.[2]

  • Reaction:

    • Prepare a solution of 6-fluoro-indole (2 mmol, 270 mg) in DMF.[1]

    • Using a syringe pump, add the 6-fluoro-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2]

    • After the addition is complete, allow the reaction to stir for 5 hours at room temperature.[1]

  • Work-up and Purification:

    • Extract the reaction mixture three times with ethyl acetate.[1]

    • Wash the combined organic layers three times with water, followed by a brine wash.[1]

    • Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield the pure this compound.[1]

G cluster_prep Preparation of Nitrosating Mixture cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve NaNO2 in H2O/DMF at 0 °C B Slowly add 2N HCl A->B C Stir for 10 min B->C E Add indole solution to nitrosating mixture at 0 °C (2 hours via syringe pump) C->E D Prepare solution of 6-fluoro-indole in DMF D->E F Stir at room temperature for 5 hours E->F G Extract with EtOAc (3x) F->G H Wash with H2O (3x) and then brine G->H I Dry over MgSO4 and concentrate H->I J Purify by column chromatography (Petroleum ether/EtOAc, 8:2) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material6-fluoro-indole[1]
Amount of Starting Material270 mg (2 mmol)[1]
ProductThis compound[1]
Product Yield277 mg (84%)[1]
Product AppearanceYellowish solid[1]
Eluent for Column ChromatographyPetroleum ether/EtOAc, 8:2[1]

References

Spectroscopic and Synthetic Profile of 6-fluoro-1H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoro-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. The document details its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Furthermore, a detailed experimental protocol for its synthesis is provided to aid in its practical application in research and development.

Compound Overview

Compound Name: this compound Molecular Formula: C₈H₅FN₂O Molecular Weight: 164.14 g/mol CAS Number: 518987-33-2[1]

Indazole derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.[2] The title compound, with its fluorine substitution and reactive aldehyde group, serves as a versatile building block for the synthesis of diverse and complex bioactive molecules.

Spectroscopic Data

The structural identity and purity of this compound have been established using a combination of spectroscopic techniques. The data presented below was acquired in acetone-d₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, acetone-d₆) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
13.13brs-NH
10.20s-CHO
8.22dd9.0, 5.0H-4
7.45ddd9.0, 2.0, 0.5H-5 or H-7
7.20ddd9.5, 9.0, 2.0H-5 or H-7

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, acetone-d₆) [3]

Chemical Shift (δ) ppmCoupling Constant (J) HzCarbon Assignment
187.6-CHO
163.2d, J = 244C-6
145.2-C-3
142.9d, J = 13C-7a
123.8d, J = 11C-4
118.5-C-3a
114.2d, J = 26C-5 or C-7
97.4d, J = 27C-5 or C-7
Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)

IR spectroscopy identifies the key functional groups, while HRMS confirms the elemental composition.

Table 3: IR and HRMS Data for this compound [3]

Spectroscopic TechniqueData
IR (neat) ν (cm⁻¹)3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727
HRMS (ESI-) [M - H]⁻Calculated for C₈H₄FN₂O: m/z 163.0308, Found: 163.0304

Experimental Protocols

The following section details the synthetic procedure for this compound, adapted from the literature.[3][4]

Synthesis of this compound

This procedure involves the nitrosation of 6-fluoro-indole.

Materials and Equipment:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • A solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[3]

  • Hydrochloric acid is slowly added to the cooled solution.[3]

  • A solution of 6-fluoro-indole (1 equivalent, 270 mg, 2 mmol) in DMF is then added slowly to the reaction mixture.[3][4]

  • The reaction is stirred at room temperature for 5 hours.[3][4]

  • Following the reaction, the mixture is extracted three times with ethyl acetate.[3][4]

  • The combined organic layers are washed three times with water, followed by a brine wash.[3][4]

  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.[3][4]

  • The resulting crude product is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to yield the pure this compound as a yellowish solid (277 mg, 84% yield).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Prepare NaNO2 solution in H2O/DMF acid Add HCl at 0°C start->acid indole Add 6-fluoro-indole solution acid->indole stir Stir at room temperature for 5h indole->stir extract Extract with EtOAc (3x) stir->extract Reaction Mixture wash_water Wash with Water (3x) extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Crude Product product Pure this compound chromatography->product

Caption: Synthetic workflow for this compound.

References

A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazole-3-carbaldehyde, identified by CAS number 518987-33-2, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its indazole core, substituted with a fluorine atom and an aldehyde group, offers a unique combination of physicochemical properties and reactive handles for the synthesis of complex molecular architectures. The indazole scaffold is a recognized "privileged structure," known for its broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] This guide provides an in-depth overview of its synthesis, physicochemical characteristics, and its significant role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthetic chemistry and drug design. These characteristics influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

PropertyValueSource
CAS Number 518987-33-2[3][4][5][6]
Molecular Formula C₈H₅FN₂O[5][6]
Molecular Weight 164.14 g/mol [5][6]
Appearance Yellowish solid[7]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Purification

The primary synthetic route to this compound involves the transformation of a corresponding indole precursor. A well-documented method is the nitrosation of 6-fluoro-indole.[7][8] This reaction provides a direct and efficient pathway to the desired indazole-3-carbaldehyde.

Experimental Protocol: Synthesis from 6-Fluoro-indole

This procedure is adapted from an optimized method for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes.[7]

Materials:

  • 6-Fluoro-indole (1 equivalent)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Petroleum Ether

Procedure:

  • Begin with a solution of 6-fluoro-indole (e.g., 270 mg, 2 mmol) in a suitable reaction solvent.

  • Introduce a nitrosating agent under slightly acidic conditions (details of the specific agent and acid are outlined in the source literature).[7][8]

  • Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the resulting mixture three times with ethyl acetate.

  • Wash the combined organic layers sequentially with water (three times) and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system of petroleum ether/EtOAc (e.g., 8:2 ratio) to yield the pure this compound as a yellowish solid (typical yield: 84%).[7]

G cluster_start Starting Material cluster_process Reaction & Workup cluster_purification Purification cluster_end Final Product start 6-Fluoro-indole reaction 1. Nitrosation 2. Stir at RT for 5h start->reaction Step 1 extraction 3. EtOAc Extraction reaction->extraction Step 2 wash 4. Water & Brine Wash extraction->wash Step 3 dry 5. Dry over MgSO₄ 6. Concentrate wash->dry Step 4 chromatography 7. Silica Gel Column Chromatography (Petroleum Ether/EtOAc) dry->chromatography Step 5 end This compound chromatography->end Step 6

Synthetic Workflow for this compound.

Biological and Pharmacological Relevance

The indazole nucleus is a cornerstone in modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability, making it a desirable feature in drug candidates.

While direct biological activity data for this compound itself is not extensively published, its primary value lies in its role as a key synthetic intermediate.[8] The aldehyde functional group is a versatile handle for elaboration into a multitude of other functional groups, enabling the construction of large and diverse libraries of indazole-based compounds for high-throughput screening. For instance, research on related 6-nitroindazole derivatives has shown potent antiproliferative activity against lung carcinoma cell lines, underscoring the potential of compounds derived from the 6-substituted indazole scaffold.[9]

Reactivity and Applications in Drug Development

The aldehyde group at the 3-position is the principal site of reactivity, allowing for a wide range of chemical transformations. This versatility makes this compound a valuable starting material for creating more complex molecules with potential therapeutic applications.

Key Downstream Reactions:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 6-fluoro-1H-indazole-3-carboxylic acid, a common precursor for synthesizing amide and ester derivatives.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields various 3-(aminomethyl)-1H-indazole derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of new indazole-based drug candidates.

G cluster_derivatives Potential Derivatives center_node This compound carboxylic_acid Carboxylic Acid center_node->carboxylic_acid Oxidation amine Amine center_node->amine Reductive Amination alkene Alkene center_node->alkene Wittig Reaction amide Amide carboxylic_acid->amide Amide Coupling

Key Chemical Transformations of the Aldehyde Moiety.

Safety and Handling

According to available safety data sheets, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. It should be stored in a cool, dry place under an inert atmosphere to ensure stability.[5]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its aldehyde functional group provide a robust platform for the development of new therapeutic agents across multiple disease areas. For researchers in drug discovery, this compound represents a critical starting point for the exploration of the vast chemical space offered by the fluorinated indazole scaffold.

References

The Diverse Biological Activities of Fluorinated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] Among these scaffolds, the indazole nucleus has proven to be a privileged structure, with several indazole-containing drugs approved for therapeutic use.[2] The combination of these two features—fluorination and the indazole core—has led to the development of a plethora of fluorinated indazole derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities of fluorinated indazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Enzyme Inhibitory Activities

Fluorinated indazoles have demonstrated potent inhibitory effects on a range of enzymes implicated in inflammation and other disease processes.

Kinase Inhibition

A significant area of investigation has been the development of fluorinated indazoles as kinase inhibitors.[3]

p38 Kinase: Certain 5-fluoroindazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in the MAP kinase signaling pathway that is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] These compounds have shown inhibitory activity with IC50 values of less than 10 μM.[3]

Rho Kinase (ROCK1): Fluorination at the C6 position of the indazole ring has been shown to significantly enhance ROCK1 inhibitory potency. For instance, a 6-fluoroindazole derivative displayed an IC50 value of 14 nM, a dramatic improvement over the 4-fluoro analogue (IC50 = 2500 nM).[3] Further examples of 6-fluoroindazoles have exhibited potent ROCK1 inhibition with IC50 values of 6 and 7 nM.[3]

Spleen Tyrosine Kinase (Syk): A series of fluorinated indazole derivatives have been identified as potent and selective Syk inhibitors, with IC50 values ranging from 4 nM to 64 nM.[3] These compounds also demonstrated good potency in B-cell and human whole blood assays.[3]

Table 1: Kinase Inhibitory Activity of Fluorinated Indazoles

Compound ClassTarget KinaseIC50Reference
5-Indazole derivativesp38 Kinase<10 μM[3]
6-FluoroindazoleROCK114 nM[3]
4-FluoroindazoleROCK12500 nM[3]
6-FluoroindazolesROCK16 and 7 nM[3]
Fluorinated IndazolesSyk Kinase4 nM - 64 nM[3]
Other Enzyme Inhibition

Beyond kinases, fluorinated indazoles have shown inhibitory activity against a variety of other enzymes.

F1F0-ATPase: Monofluorinated 3-guanidyl-indazole derivatives have demonstrated potent inhibition of F1F0-ATPase activity, with IC50 values below 5 μM.[3] These compounds also exhibited cytotoxicity in Ramos B-cells with EC50 values under 5 μM.[3]

Factor Xa: 7-Fluoroindazole derivatives have been shown to be significant inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[3] These compounds displayed Ki values in the low nanomolar range (1.4–15 nM).[3] The presence of the 7-fluoro atom was found to enhance the inhibitory potency by approximately 60-fold compared to their non-fluorinated counterparts.[3]

Nitric Oxide Synthase (NOS): Tetrafluoroindazoles have been investigated as inhibitors of nitric oxide synthase. One compound, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole, inhibited neuronal NOS (nNOS or NOS-I) by 63% and inducible NOS (iNOS or NOS-II) by 83%.[5] Another derivative, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, selectively inhibited iNOS activity by 80% with no effect on nNOS.[5][6]

Table 2: Other Enzyme Inhibitory Activities of Fluorinated Indazoles

Compound ClassTarget EnzymePotency (IC50/Ki/% Inhibition)Reference
Monofluorinated 3-guanidyl-indazolesF1F0-ATPaseIC50 <5 μM[3]
7-Fluoroindazole derivativesFactor XaKi = 1.4–15 nM[3]
4,5,6,7-tetrafluoro-3-methyl-1H-indazolenNOS (NOS-I)63% inhibition[5][6]
4,5,6,7-tetrafluoro-3-methyl-1H-indazoleiNOS (NOS-II)83% inhibition[5][6]
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleiNOS (NOS-II)80% inhibition[5][6]
Receptor Antagonism and Binding

Transient Receptor Potential A1 (TRPA1): A 6-fluoroindazole compound was developed as a selective antagonist of the TRPA1 cation channel, a key player in neurogenic inflammation. This compound exhibited a potent antagonist effect with an IC50 of 0.043 μM and 98% inhibition in a calcium imaging assay.[3]

Peripheral Benzodiazepine Receptor (PBR): Fluorinated imidazo[1,2-a]pyridines, which are structurally related to indazoles, have been evaluated for their binding affinity to PBR, a mitochondrial protein involved in cholesterol transport. These compounds showed good inhibition potencies with IC50 values of 32 nM and 38 nM for two of the derivatives.[3]

Table 3: Receptor Antagonism and Binding of Fluorinated Indazole Derivatives

Compound ClassTarget ReceptorPotency (IC50)Reference
6-FluoroindazoleTRPA10.043 μM[3]
Fluorinated imidazo[1,2-a]pyridinesPBR32 nM, 38 nM[3]

Antiviral Activity

Fluorinated indazoles have emerged as promising candidates for the development of antiviral agents, particularly against HIV and HCV.

Anti-HIV Activity: 5-Fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. The introduction of a fluorine atom at position 5 significantly improved their potency against the wild-type reverse transcriptase enzyme, with IC50 values of 25 nM and 50 nM, which were 13-fold and 7-fold better than the non-fluorinated analogue, respectively.[3]

Anti-HCV Activity: While specific data on fluorinated indazoles against HCV is limited in the initial search, related fluorinated azoles have shown promise. For instance, a fluorinated pyrazole analogue demonstrated potent inhibitory action against Hepatitis C virus (HCV-GT-lb) with an EC50 of 0.083 μM.[3]

Table 4: Antiviral Activity of Fluorinated Indazoles and Related Azoles

Compound ClassViral TargetPotency (IC50/EC50)Reference
5-Fluoroindazole derivativesHIV-1 Reverse TranscriptaseIC50 = 25 nM, 50 nM[3]
Fluorinated pyrazole analogueHCV-GT-lbEC50 = 0.083 μM[3]

Anticancer Activity

The indazole scaffold is present in several FDA-approved anticancer drugs.[7] Fluorination of this scaffold has been explored to develop new anticancer agents.

Cytotoxicity: Monofluorinated 3-guanidyl-indazole derivatives, in addition to inhibiting F1F0-ATPase, showed cytotoxicity in Ramos B-lymphoma cells with EC50 values below 5 μM.[3] A series of indazole derivatives were synthesized and evaluated for their antiproliferative activity, with one compound (2f) showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[7][8] This compound was found to induce apoptosis in 4T1 breast cancer cells.[7][8]

FGFR Inhibition: A series of indazole derivatives with fluorine substituents were designed as inhibitors of fibroblast growth factor receptor (FGFR) kinases. One compound with a 2,6-difluoro-3-methoxyphenyl group showed potent enzymatic and antiproliferative activities, with an IC50 of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2.[2]

Table 5: Anticancer Activity of Fluorinated Indazoles

Compound ClassCell Line/TargetPotency (IC50/EC50)Reference
Monofluorinated 3-guanidyl-indazolesRamos B-cellsEC50 <5 μM[3]
Indazole derivative (2f)Various cancer cell linesIC50 = 0.23–1.15 μM[7][8]
Indazole with 2,6-difluoro-3-methoxyphenyl groupFGFR1IC50 < 4.1 nM[2]
Indazole with 2,6-difluoro-3-methoxyphenyl groupFGFR2IC50 = 2.0 nM[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of the biological activities of fluorinated indazoles. Below are methodologies for some of the key assays mentioned.

In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., p38, ROCK1, Syk)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]

  • ATP solution

  • Test compound (fluorinated indazole) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

  • Add 2 µL of the diluted enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]

  • Record the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Chromogenic Factor Xa Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (fluorinated indazole) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions or buffer (control).

  • Add a solution of Factor Xa to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., acetic acid).

  • Measure the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the residual Factor Xa activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the inhibition of NOS activity by quantifying the amount of nitrite, a stable product of NO.[4]

Materials:

  • Cell or tissue lysate containing NOS or purified NOS enzyme

  • NOS assay buffer

  • L-arginine (substrate)

  • NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

  • Test compound (fluorinated indazole) at various concentrations

  • Griess Reagent (Reagent 1: Sulfanilamide in phosphoric acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate reductase (to convert nitrate to nitrite)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up the reaction mixture containing the NOS source, assay buffer, L-arginine, and cofactors.

  • Add the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • If measuring total NO production, add nitrate reductase and NADPH to convert nitrate to nitrite and incubate further.

  • Add 50 µL of Griess Reagent 1 to each well.

  • Add 50 µL of Griess Reagent 2 to each well and incubate for 10 minutes at room temperature.[10]

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the amount of nitrite produced in each sample and determine the percent inhibition of NOS activity by the test compound.

Non-Radioactive HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This ELISA-based colorimetric assay measures the inhibition of HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 RT

  • Reaction buffer

  • Template/primer (e.g., poly(A) x oligo(dT)15)

  • dUTP labeled with digoxigenin (DIG) and biotin

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Test compound (fluorinated indazole) at various concentrations

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the streptavidin-coated wells, add the reaction mixture containing the biotinylated template/primer and DIG-labeled dUTP.

  • Add the test compound dilutions or vehicle control.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the wells to remove unincorporated nucleotides.

  • Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

  • Wash the wells to remove unbound conjugate.

  • Add the peroxidase substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and IC50 value.

HCV NS5B Polymerase Inhibition Assay

This assay measures the inhibition of the RNA-dependent RNA polymerase activity of HCV NS5B.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.3, 60 mM NaCl, 10 mM MgCl2, 7.5 mM DTT)[11]

  • Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]CTP)

  • Test compound (fluorinated indazole) at various concentrations

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the reaction buffer, RNA template, and NS5B enzyme.

  • Add the test compound or vehicle control.

  • Initiate the reaction by adding the NTP mixture containing the radiolabeled NTP.

  • Incubate at room temperature for 1-2 hours.[11]

  • Stop the reaction (e.g., by adding EDTA).

  • Spot the reaction mixture onto a filter membrane and wash to remove unincorporated nucleotides.

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition and IC50 value.

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (fluorinated indazole) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle control wells.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Remove the medium and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 550-590 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[12]

Animals:

  • Male Wistar rats or Swiss albino mice

Materials:

  • Carrageenan solution (1% in saline)

  • Test compound (fluorinated indazole)

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 100 µL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows can aid in understanding the mechanism of action of fluorinated indazoles and the design of experiments.

p38_MAPK_Signaling_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor map3k MAPKKK (e.g., MEKK, ASK1, TAK1) receptor->map3k activates map2k MAPKK (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2/3, MSK1/2) p38->substrates phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription_factors phosphorylates nucleus Nucleus transcription_factors->nucleus translocates to response Inflammatory Response (Cytokine Production, Apoptosis) nucleus->response gene expression inhibitor Fluorinated Indazole inhibitor->p38 inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition.

Syk_Signaling_Pathway bcr B-Cell Receptor (BCR) src_kinase Src-family kinase (e.g., Lyn) bcr->src_kinase activates antigen Antigen antigen->bcr binds itam ITAMs (CD79α/β) src_kinase->itam phosphorylates syk Syk itam->syk recruits & activates downstream Downstream Signaling (e.g., PLCγ2, PI3K) syk->downstream phosphorylates response B-Cell Proliferation & Differentiation downstream->response inhibitor Fluorinated Indazole inhibitor->syk inhibits

Caption: Syk Signaling Pathway in B-Cells.

TRPA1_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., AITC, Bradykinin) trpa1 TRPA1 Channel stimuli->trpa1 activates ca_influx Ca²⁺ Influx trpa1->ca_influx neuropeptides Neuropeptide Release (CGRP, Substance P) ca_influx->neuropeptides inflammation Neurogenic Inflammation neuropeptides->inflammation antagonist Fluorinated Indazole antagonist->trpa1 blocks

Caption: TRPA1 Signaling in Neurogenic Inflammation.

Factor_Xa_Coagulation_Cascade intrinsic Intrinsic Pathway factor_x Factor X intrinsic->factor_x activates extrinsic Extrinsic Pathway extrinsic->factor_x activates factor_xa Factor Xa factor_x->factor_xa prothrombin Prothrombin (Factor II) factor_xa->prothrombin converts thrombin Thrombin (Factor IIa) prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen converts fibrin Fibrin Clot fibrinogen->fibrin inhibitor Fluorinated Indazole inhibitor->factor_xa inhibits

Caption: Role of Factor Xa in the Coagulation Cascade.

Experimental_Workflow_Anticancer start Start: Fluorinated Indazole Compound in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 in_vitro->ic50 mechanism Mechanism of Action (e.g., Apoptosis Assay) ic50->mechanism in_vivo In Vivo Model (e.g., Xenograft) mechanism->in_vivo efficacy Evaluate Efficacy & Toxicity in_vivo->efficacy end Lead Compound efficacy->end

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Conclusion

Fluorinated indazoles represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as inhibitors of various kinases, enzymes involved in inflammation and coagulation, and viral polymerases, as well as their cytotoxic effects on cancer cells, underscores their potential in drug discovery. The strategic placement of fluorine atoms on the indazole scaffold has been shown to significantly enhance potency and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of fluorinated indazoles as novel therapeutic agents for a variety of diseases. Further research into their mechanisms of action and in vivo efficacy will be crucial in translating these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its significance in the development of novel therapeutics, particularly kinase inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, which is characteristic of the indazole scaffold. The "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1, which is generally the most thermodynamically stable form.[1][2] A fluorine atom is substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is attached to the 3-position of the pyrazole ring. The indazole core is often considered a bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of proteins.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅FN₂O
Molecular Weight164.14 g/mol
Melting Point186 °C[4]
AppearanceYellowish solid[3]
CAS Number885271-70-5

Synthesis of this compound

A general and optimized method for synthesizing 1H-indazole-3-carbaldehyde derivatives involves the nitrosation of corresponding indoles in a mildly acidic environment.[5][6] This transformation is efficient for both electron-rich and electron-deficient indoles.[3][5]

This protocol is adapted from a general procedure for the nitrosation of indoles.[3][4]

Materials:

  • 6-fluoro-indole (270 mg, 2 mmol)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aq.)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Reaction flask with stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Prepare a nitrosating mixture: In a suitable flask at 0 °C, prepare a solution of sodium nitrite (e.g., 8 mmol in water) and DMF.[4] Slowly add aqueous HCl (e.g., 7 mmol).[4]

  • Prepare the indole solution: Dissolve 6-fluoro-indole (270 mg, 2 mmol) in a minimal amount of DMF.[3]

  • Reaction: Slowly add the 6-fluoro-indole solution to the nitrosating mixture.[3]

  • Stirring: Stir the reaction mixture at room temperature for 5 hours.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]

  • Washing: Wash the combined organic layers three times with water, followed by a brine wash.[3]

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) mixture as the eluent.[3]

  • Isolation: The pure this compound is isolated as a yellowish solid (yield: 277 mg, 84%).[3]

G Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 6-fluoro-indole mix Combine & React (5h at room temp) start->mix Add dropwise reagents Prepare Nitrosating Mixture (NaNO₂, HCl, DMF, H₂O) reagents->mix extract Aqueous Workup & EtOAc Extraction mix->extract purify Column Chromatography (Silica, Petroleum Ether/EtOAc) extract->purify product Final Product purify->product

Caption: Synthesis of this compound via nitrosation.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic methods. The data presented below are critical for its identification and quality control.

Table 2: Spectroscopic Data for this compound [4]

TechniqueData
¹H NMR (300 MHz, acetone-d₆) δ (ppm): 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)
¹³C NMR (75 MHz, acetone-d₆) δ (ppm): 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)
IR (neat) ν (cm⁻¹): 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727
HRMS (ESI-) m/z: [M - H]⁻ Calculated for C₈H₄FN₂O: 163.0308, Found: 163.0304

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][7] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][8]

Many indazole-containing compounds have been developed as potent protein kinase inhibitors.[5][8][9] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[9] Marketed drugs such as Axitinib and Pazopanib, which are used to treat certain types of cancer, feature the indazole core and function by inhibiting key kinases in signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[3][8][9]

This compound serves as a versatile intermediate for the synthesis of these complex kinase inhibitors.[5][6] The aldehyde group at the C3 position is a reactive handle that allows for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

Indazole-based drugs often target receptor tyrosine kinases (RTKs) like VEGFR. These receptors, when activated by growth factors, initiate intracellular signaling cascades that promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). By binding to the ATP-binding pocket of the kinase domain, indazole inhibitors block the phosphorylation of downstream substrates, thereby interrupting these pathological signals.

G General Mechanism of Indazole-Based Kinase Inhibitors cluster_membrane Cell Membrane cluster_cyto Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Hydrolysis Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK SubstrateP Phosphorylated Substrate Response Cellular Responses (Proliferation, Angiogenesis) SubstrateP->Response Activates Pathway Indazole Indazole Derivative (Inhibitor) Indazole->RTK Blocks ATP Binding Site Signal Growth Factor (e.g., VEGF) Signal->RTK Binds & Activates

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Unlocking the Therapeutic Potential of 6-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically approved therapeutics. This technical guide delves into the untapped research potential of a specific, fluorinated analogue: 6-fluoro-1H-indazole-3-carbaldehyde. By leveraging its unique chemical properties, this compound serves as a versatile building block for the synthesis of novel drug candidates. This document provides a comprehensive overview of its synthesis, reactivity, and, most critically, delineates promising avenues for future research and development, with a focus on kinase inhibition and beyond. Detailed experimental protocols and visual workflows are provided to facilitate immediate application in a research setting.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing molecules have garnered significant attention in medicinal chemistry due to their remarkable biological activities.[1] They are recognized as bioisosteres of indoles, capable of forming strong hydrogen bonds within the active sites of proteins.[2] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[2] The introduction of a fluorine atom, as in this compound, can further enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[3] The aldehyde functionality at the 3-position provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for the construction of diverse chemical libraries.[4]

Synthesis of this compound

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. This compound can be reliably synthesized from the corresponding 6-fluoro-indole via a nitrosation reaction.[2]

Experimental Protocol: Synthesis via Nitrosation of 6-Fluoro-indole

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[2]

Materials:

  • 6-Fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (8 mmol) in deionized water and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 mmol) to the cooled solution while stirring.

  • Prepare a solution of 6-fluoro-indole (2 mmol) in DMF.

  • Using a syringe pump, add the 6-fluoro-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., 8:2) to yield this compound as a yellowish solid.[2]

Expected Yield: ~84%[2]

Chemical Reactivity and Derivatization Potential

The aldehyde group at the C3 position is the primary site for chemical modification, allowing for the exploration of a vast chemical space. Key transformations include reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds start This compound reductive_amination Reductive Amination (+ Primary/Secondary Amine, Reducing Agent) start->reductive_amination R-NH2, NaBH(OAc)3 wittig Wittig Reaction (+ Phosphonium Ylide) start->wittig Ph3P=CHR heterocycle Heterocycle Formation (e.g., + Hydrazine, Hydroxylamine) start->heterocycle H2N-X amines 3-(Aminomethyl)indazoles reductive_amination->amines alkenes 3-(Vinyl)indazoles wittig->alkenes heterocycles 3-(Heterocyclyl)indazoles (e.g., Pyrazoles, Oxazoles) heterocycle->heterocycles

Caption: Synthetic pathways from this compound.

Potential Research Area 1: Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[5][6] The fluorine atom at the 6-position can enhance binding affinity and selectivity.[3]

Proposed Research Workflow:

  • Library Synthesis: Synthesize a library of derivatives via reductive amination and Wittig reactions to introduce diverse side chains targeting the ATP-binding pocket of various kinases.

  • In Vitro Kinase Screening: Screen the synthesized compounds against a panel of cancer-relevant kinases (e.g., VEGFR, FGFR, EGFR, PLK4).[6][7]

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR and optimize lead compounds.[8]

  • Cell-Based Assays: Evaluate potent compounds in cancer cell lines to determine their anti-proliferative activity (IC50 values).

  • Mechanism of Action Studies: Investigate the effect of lead compounds on downstream signaling pathways.

G start Synthesized 6-Fluoro-indazole Derivative biochem_assay Biochemical Kinase Assay (e.g., TR-FRET, Radiometric) start->biochem_assay Determine IC50 selectivity Kinase Selectivity Profiling (Panel of >100 kinases) biochem_assay->selectivity Identify potent hits cell_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar in_vivo In Vivo Efficacy Studies (Xenograft models) cell_assay->in_vivo Promising candidates selectivity->cell_assay Confirm cellular activity lead_opt Lead Optimization sar->lead_opt Iterative design lead_opt->start

Caption: Workflow for the development of indazole-based kinase inhibitors.

Quantitative Data from Related Fluoro-Indazole Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Reference
7-Fluoroindazole derivativesSyk10 - 50[3]
6-Fluoroindazole hybridsSyk4 - 64[3]
6-Fluoroindazole derivativeROCK114[3]
5-Fluoroindazole derivativeHNE100[3]
Indazole-based PLK4 inhibitorPLK4< 0.1[7]
Indazole-based VEGFR-2 inhibitorVEGFR-21.24[9]
Potential Research Area 2: GPCR Modulators

A patent application has disclosed 6-fluoro-1H-indazole-3-carboxamide derivatives as cannabinoid receptor 1 (CB1) agonists. This suggests that the 6-fluoro-indazole scaffold could be a promising starting point for the development of modulators for other G-protein coupled receptors (GPCRs).

Proposed Research Workflow:

  • Synthesis of Amide Derivatives: Convert this compound to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines.

  • Primary Screening: Screen the synthesized amides in cell-based assays for activity at a panel of GPCRs (e.g., calcium flux, cAMP assays).

  • Dose-Response Studies: Determine the potency (EC50 or IC50) of active compounds.

  • Selectivity Profiling: Assess the selectivity of lead compounds against a panel of related GPCRs.

  • Functional Assays: Characterize the functional activity of lead compounds (e.g., agonist, antagonist, inverse agonist).

Other Potential Therapeutic Areas

The broader indazole chemical class has demonstrated a wide range of biological activities, suggesting further avenues of exploration for derivatives of this compound:

  • Anti-inflammatory agents [1]

  • Antimicrobial and antiparasitic agents [1]

  • Agents for neurodegenerative diseases [1]

  • Cardiovascular drugs [10]

Detailed Experimental Protocols for Derivatization

Protocol for Reductive Amination

This general protocol can be adapted for a wide range of primary and secondary amines.[11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethanol

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve this compound (1 mmol) and the desired amine (1.1 mmol) in the chosen solvent (e.g., DCM or ethanol, 10 mL).

  • If the amine is a salt, add a base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid (1-2 drops) if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor completion by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol for Wittig Reaction

This protocol provides a general method for the olefination of the aldehyde.[12]

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 mmol) to the suspension. A color change (typically to yellow or orange) indicates the formation of the ylide.

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1 mmol) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor completion by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound represents a highly valuable and versatile starting material for the development of novel therapeutics. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the creation of diverse compound libraries. The proven success of the indazole scaffold, coupled with the beneficial properties of fluorine substitution, strongly suggests that derivatives of this compound are prime candidates for investigation as kinase inhibitors, GPCR modulators, and agents for a variety of other diseases. The protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

6-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, synthesis, and physicochemical properties of 6-fluoro-1H-indazole-3-carbaldehyde. This compound serves as a valuable intermediate in the synthesis of polyfunctionalized 3-substituted indazoles, a class of molecules with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Safety and Hazard Information

This compound is a chemical intermediate that requires careful handling in a laboratory setting. The following tables summarize the known hazard classifications and safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Data compiled from supplier safety information.[1]

GHS Label Elements
ElementDescription
Pictograms
alt text
Signal Word Warning [1]
Hazard Statements H302, H315, H319, H332[1]
Precautionary Statements P261, P280, P301+P330+P331, P302+P361+P354, P305+P351+P338[1]
Recommended Personal Protective Equipment (PPE)
Body PartProtective EquipmentRationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and dust.
Body Laboratory coatTo protect clothing and skin from contamination.
Respiratory NIOSH-approved respiratorRequired when handling powder outside a fume hood or if dust is generated.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₅FN₂O[2]
Molecular Weight 164.14 g/mol [2]
Appearance Yellowish solid[2]
Melting Point 186 °C[2]
Storage Inert atmosphere, 2-8°C[1]
¹H NMR (300 MHz, acetone-d₆) δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)[2]
¹³C NMR (75 MHz, acetone-d₆) δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)[2]
IR (neat) ν (cm⁻¹) 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727[2]
HRMS (ESI-) [M-H]⁻ Calculated: 163.0308, Found: 163.0304[2]

Experimental Protocols

The primary synthetic route to this compound is through the nitrosation of the corresponding indole.[2]

Synthesis of this compound from 6-Fluoro-indole

Materials:

  • 6-Fluoro-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aq.)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Preparation of Nitrosating Mixture: To a solution of NaNO₂ (8 equivalents) in deionized water and DMF at 0°C, slowly add 2 N aqueous HCl (2.7 equivalents). Keep the resulting mixture under an argon atmosphere for 10 minutes.

  • Addition of Indole: Prepare a solution of 6-fluoro-indole (1 equivalent, 270 mg, 2 mmol) in DMF. Add this solution to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump.

  • Reaction: After the addition is complete, stir the reaction mixture for 5 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Extract the resulting mixture three times with EtOAc. Wash the combined organic layers three times with water, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (e.g., 8:2) to yield the pure this compound as a yellowish solid (277 mg, 84% yield).[2]

Reactivity and Role in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This aldehyde is a versatile handle for a variety of chemical transformations, making it a key intermediate for building molecular diversity.

Key Reactions:

  • Condensations: The aldehyde can undergo Knoevenagel and Wittig condensations to form alkenes.[2]

  • Cyclisation Reactions: It serves as a precursor for the synthesis of other heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles.[2]

  • Reductions: The aldehyde can be reduced to a secondary alcohol.

  • Reductive Amination: It can be converted to a secondary amine, providing a route to a wide range of substituted indazoles.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The indazole nucleus can act as a bioisostere of indole, forming critical hydrogen bond interactions (both donor and acceptor) within the ATP-binding pockets of kinases.[2] While specific targets for this compound are not publicly documented, its derivatives are explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and p21-activated kinase 1 (PAK1).[4][5] The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity and pharmacokinetic profile.

Diagrams and Workflows

General Safety and Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D E Perform Reaction D->E F Quench Reaction E->F G Segregate Waste (Solid & Liquid) F->G H Decontaminate Glassware G->H I Dispose of Waste (Follow Regulations) H->I

Caption: Workflow for safe handling of chemical intermediates.

Synthetic Workflow Diagram

G Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrosating Mix (NaNO2, HCl, DMF @ 0°C) C Slow Addition of Indole (Syringe Pump, 2h @ 0°C) A->C B Dissolve 6-Fluoro-indole in DMF B->C D Stir at Room Temp (5h) C->D E EtOAc Extraction D->E F Wash with H2O & Brine E->F G Dry (MgSO4) & Concentrate F->G H Column Chromatography (Silica Gel) G->H I Pure Product H->I G Indazole Scaffold in Kinase Inhibitor Design A This compound (Starting Material) B Chemical Transformations (e.g., Reductive Amination, Condensation) A->B C Library of Diverse 3-Substituted Indazole Derivatives B->C D Screening against Kinase Panel (e.g., FGFR, PAK1) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Design G Optimized Kinase Inhibitor F->G

References

Solubility of 6-fluoro-1H-indazole-3-carbaldehyde in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine its solubility in various common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, purification processes, and formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₅FN₂O. Its structure features a bicyclic indazole core, which is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors. The presence of a fluorine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a valuable building block for the synthesis of a diverse range of potential therapeutic agents. The efficiency of its use in drug discovery and development is highly dependent on its solubility in various solvent systems.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like." The molecule possesses both polar and nonpolar characteristics.

  • Polar Features : The presence of a hydrogen bond donor (the N-H group of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the aldehyde) suggests potential solubility in polar solvents. The fluorine atom also adds to the overall polarity of the molecule.

  • Nonpolar Features : The bicyclic aromatic indazole core is inherently nonpolar, which will contribute to its solubility in nonpolar organic solvents.

Based on these structural attributes, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the compound.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bonding with the solute.
Acetonitrile (ACN)ModerateAcetonitrile's polarity should allow for dissolution, though likely to a lesser extent than DMSO or DMF.
AcetoneModerateThe ketone functionality can interact with the polar groups of the compound, leading to moderate solubility.
Polar Protic MethanolModerate to LowThe hydroxyl group can engage in hydrogen bonding, but the overall polarity is lower than water.
EthanolModerate to LowSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor.
WaterLowThe significant nonpolar surface area of the indazole ring is likely to limit solubility in water despite the presence of polar functional groups.
Nonpolar Dichloromethane (DCM)ModerateDCM's ability to engage in dipole-dipole interactions may allow for some dissolution of the moderately polar compound.
Tetrahydrofuran (THF)ModerateAs a cyclic ether, THF has some polarity and can act as a hydrogen bond acceptor, likely resulting in moderate solubility.
TolueneLowThe nonpolar aromatic nature of toluene is less likely to effectively solvate the polar functional groups of the compound.
Hexanes/HeptaneVery LowThese nonpolar aliphatic solvents are unlikely to dissolve the compound to any significant extent due to the mismatch in polarity.
Ester Ethyl Acetate (EtOAc)ModerateThe moderate polarity of ethyl acetate should facilitate reasonable dissolution of the compound. This is also a common solvent used in its purification by chromatography.[1]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol such as the isothermal shake-flask method should be employed. This method is widely accepted for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature incubator/shaker or water bath

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions : Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (in which the compound is highly soluble, e.g., DMSO or a mobile phase component) to generate a calibration curve.

  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

  • Sample Preparation and Analysis :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Analysis :

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from 6-fluoro-indole, a common synthetic route.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Start: 6-fluoro-indole Dissolve Dissolve in H₂O/Acid Start->Dissolve Cool Cool to 0°C Dissolve->Cool Nitrosating_Agent Prepare Nitrosating Agent (e.g., NaNO₂ solution) Cool->Nitrosating_Agent Addition Slow Addition of Nitrosating Agent Nitrosating_Agent->Addition Stir Stir at Room Temperature (approx. 5 hours) Addition->Stir Extraction Extract with Ethyl Acetate Stir->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Product: This compound Purify->End

Synthesis Workflow Diagram
Logical Flow for Solubility Screening

This diagram outlines the decision-making process for selecting an appropriate solvent system for a reaction or purification based on solubility tests.

G Start Select Solvents for Screening (Polar, Nonpolar, etc.) Test_Solubility Perform Qualitative Solubility Test (e.g., add 1-2 mg to 0.5 mL solvent) Start->Test_Solubility Observe Observe for Dissolution Test_Solubility->Observe Soluble Compound is Soluble Observe->Soluble Yes Insoluble Compound is Insoluble Observe->Insoluble No Reaction_Solvent Suitable as a Reaction Solvent Soluble->Reaction_Solvent Chromatography_System Develop Chromatography System (e.g., using as strong solvent in mixture) Soluble->Chromatography_System Crystallization_Solvent Potential Crystallization (Antisolvent) Insoluble->Crystallization_Solvent

Solvent Screening Logic

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative assessment based on its chemical structure provides valuable initial guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. The systematic approach described will enable researchers and drug development professionals to generate reliable and reproducible solubility data, which is essential for advancing research and development involving this important synthetic intermediate.

References

Methodological & Application

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde from 6-fluoro-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from 6-fluoro-indole. The described method is based on an optimized procedure involving the nitrosation of indoles.

Introduction

Indazole derivatives are crucial scaffolds in the development of therapeutic agents, particularly as kinase inhibitors. The 3-carbaldehyde functional group on the indazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of polyfunctionalized 3-substituted indazoles. This protocol details a direct and efficient one-pot synthesis of this compound from 6-fluoro-indole via an oxidative ring cleavage and recyclization strategy.

Reaction Scheme

The synthesis proceeds through the nitrosation of 6-fluoro-indole in a slightly acidic medium. This method allows for the conversion of the indole ring into the corresponding 1H-indazole-3-carbaldehyde.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-fluoro-indole 6-Fluoro-indole reaction_center + 6-fluoro-indole->reaction_center NaNO2 NaNO₂ NaNO2->reaction_center HCl HCl (aq) HCl->reaction_center DMF DMF DMF->reaction_center H2O H₂O H2O->reaction_center This compound 6-Fluoro-1H-indazole- 3-carbaldehyde reaction_center->this compound Nitrosation

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the nitrosation of indoles.[1][2][3][4]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), dissolve sodium nitrite (8.0 mmol, 8 equiv.) in deionized water (4 mL) and DMF (3 mL).

  • Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equiv.) to the solution while maintaining the temperature at 0 °C.

  • Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Addition of 6-fluoro-indole: Prepare a solution of 6-fluoro-indole (1.0 mmol, 1 equiv.) in DMF (3 mL).

  • Using a syringe pump, add the solution of 6-fluoro-indole to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

  • Work-up:

    • Extract the reaction mixture with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water (3 x volume) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as petroleum ether/ethyl acetate to afford the pure this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Nitrosating Mixture (NaNO₂, HCl, DMF, H₂O at 0°C) addition Slowly add indole solution to nitrosating mixture at 0°C (2h) prep_reagents->addition prep_indole Prepare 6-fluoro-indole solution in DMF prep_indole->addition stirring Stir at room temperature (5h) addition->stirring extraction Extract with Ethyl Acetate stirring->extraction washing Wash with Water and Brine extraction->washing drying Dry over MgSO₄ washing->drying concentration Concentrate under reduced pressure drying->concentration chromatography Column Chromatography on Silica Gel concentration->chromatography product Obtain Pure this compound chromatography->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material6-fluoro-indole[1]
ProductThis compound[1]
ReagentsNaNO₂, HCl, DMF, H₂O[1]
Reaction Time5 hours at room temperature after addition[1]
Reported YieldHigh (specific yield not stated in the abstract, but the method is described as high-yielding)[1][2]
Purification MethodColumn chromatography on silica gel[1]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium nitrite is an oxidizing agent and can be toxic if ingested.

  • Hydrochloric acid is corrosive.

  • DMF is a skin and respiratory irritant.

  • Exercise caution when working with organic solvents, which are flammable.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from readily available 6-fluoro-indole. This procedure is adaptable for various substituted indoles, making it a valuable tool for medicinal chemists and researchers in drug discovery.[3][5] The resulting product can be used in the development of novel kinase inhibitors and other biologically active molecules.

References

Application Notes and Protocols for 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of 6-fluoro-1H-indazole-3-carbaldehyde, a key building block in the synthesis of biologically active molecules, particularly in the field of drug discovery.

Introduction

This compound is a crucial intermediate in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," frequently found in compounds targeting a variety of biological targets.[1][2] Specifically, functionalization at the 3-position of the indazole ring has led to the development of numerous kinase inhibitors.[1][3] The aldehyde group at this position is a versatile handle for a range of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems.[1][3] The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is essential for the identification and quality control of the compound.

ParameterValueReference
Molecular Formula C₈H₅FN₂O[1]
Molecular Weight 164.14 g/mol [4]
Appearance Yellowish solid[1]
Melting Point 186 °C[1]
¹H NMR (300 MHz, acetone-d₆)δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)[1]
¹³C NMR (75 MHz, acetone-d₆)δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)[1]
IR (neat) ν = 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 cm⁻¹[1]
HRMS (ESI-) m/z calculated for C₈H₄FN₂O [M-H]⁻: 163.0308, found: 163.0304[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 6-fluoro-indole via a nitrosation reaction, which has been shown to be an efficient method.[1][2]

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6_fluoro_indole 6-fluoro-indole reaction_step Nitrosation Reaction (0°C to Room Temperature, 5h) 6_fluoro_indole->reaction_step NaNO2 Sodium Nitrite (NaNO₂) NaNO2->reaction_step HCl Hydrochloric Acid (HCl) HCl->reaction_step DMF_H2O DMF / Water DMF_H2O->reaction_step extraction EtOAc Extraction reaction_step->extraction washing Water & Brine Wash extraction->washing drying Drying (MgSO₄) washing->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (8 mmol) in deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2 N aqueous HCl (2.7 mmol) to the solution and stir under an inert atmosphere for 10 minutes.

  • In a separate flask, dissolve 6-fluoro-indole (2 mmol) in DMF (3 mL).

  • Add the solution of 6-fluoro-indole to the reaction mixture at 0°C over a period of 2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.

  • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash three times with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield the pure product.

Expected Yield: 84%.[1]

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Precursor

This protocol describes a representative two-step procedure for the conversion of this compound into a 3-aminoindazole derivative, a key intermediate for the synthesis of various kinase inhibitors, such as those targeting FGFR1.[5][6][7]

Workflow for the Synthesis of a Kinase Inhibitor Precursor

G cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction cluster_product Final Product start_compound This compound reagents1 Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol start_compound->reagents1 reaction1 Formation of Oxime reagents1->reaction1 reagents2 Zinc dust, Acetic Acid reaction1->reagents2 reaction2 Reduction to Amine reagents2->reaction2 product 6-fluoro-1H-indazol-3-amine reaction2->product

Caption: Two-step conversion of the aldehyde to a 3-aminoindazole.

Step 1: Synthesis of this compound oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in water (2 mL).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and add cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the oxime.

Step 2: Synthesis of 6-fluoro-1H-indazol-3-amine

Materials:

  • This compound oxime

  • Zinc dust

  • Acetic acid

Procedure:

  • Suspend the oxime (1 mmol) in acetic acid (10 mL).

  • Add zinc dust (3 mmol) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of this compound are being investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Indazole-based inhibitors typically bind to the ATP-binding pocket of the kinase domain of FGFR, preventing its activation and downstream signaling.

FGFR Signaling Pathway and Inhibition

G cluster_pathway FGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 6-fluoro-indazole Derivative Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.

Quantitative Data: Biological Activity of Indazole-Based FGFR1 Inhibitors

The following table summarizes the in vitro inhibitory activities of several indazole-based compounds against FGFR1. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of potent molecules that can be accessed from this starting material.

Compound IDScaffoldFGFR1 IC₅₀ (nM)Reference
9d Indazole15.0[5]
9u Indazole3.3[5]
7n 1H-indazol-3-amine15.0[6]
7r 1H-indazol-3-amine2.9[6]

These data highlight the potential of the indazole scaffold in developing highly potent kinase inhibitors. The 6-fluoro substitution is anticipated to further modulate the pharmacological properties of such compounds.

References

The Versatile Intermediate: 6-Fluoro-1H-indazole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology. Its ability to mimic indole in binding to protein kinases, while offering distinct electronic properties and metabolic stability, has made it a focal point of drug design. Within this class of compounds, 6-fluoro-1H-indazole-3-carbaldehyde has emerged as a critical and versatile intermediate for the synthesis of potent and selective kinase inhibitors. The fluorine substitution at the 6-position can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the final drug molecule. The aldehyde functionality at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores to explore structure-activity relationships (SAR).[1] This document provides detailed application notes on the utility of this compound in the discovery of Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR) inhibitors, along with comprehensive experimental protocols.

Application in Kinase Inhibitor Synthesis

This compound serves as a key building block for the synthesis of targeted therapies against cancers driven by aberrant kinase activity. The aldehyde group can be readily converted into various functional groups, enabling the construction of complex molecular architectures designed to fit into the ATP-binding pocket of specific kinases.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2][3] Its overexpression is linked to centrosome amplification, chromosomal instability, and tumorigenesis in various cancers, including breast, lung, and colorectal cancers.[3] Therefore, inhibiting PLK4 is a promising therapeutic strategy. Several potent PLK4 inhibitors are based on the indazole scaffold, where the 3-position is elaborated to interact with the hinge region of the kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in a variety of cancers, including bladder, lung, and breast cancer.[4] Indazole-based compounds have been successfully developed as potent FGFR inhibitors.[6][7] The 6-fluoro-1H-indazole core can be strategically utilized to optimize the potency and selectivity of these inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized from indazole precursors, highlighting the potency achieved with this scaffold.

Table 1: Biological Activity of Indazole-Based PLK4 Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
CFI-400437PLK40.6--[8]
CFI-400945PLK42.8MDA-MB-468 (Breast)-[8]
K22PLK40.1MCF-7 (Breast)1.3[8]
AxitinibPLK46.5--[8]

Table 2: Biological Activity of Indazole-Based FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 9dFGFR115.0-785.8[6]
Compound 9uFGFR13.3-468.2[6]
Compound 7nFGFR115.0-642.1[9]
Compound 7rFGFR12.9-40.5[9]
Compound 102FGFR130.2--[10]
Compound 106FGFR1-32000, 800, 4500--[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from commercially available 6-fluoro-indole via a nitrosation reaction.[1]

Materials:

  • 6-Fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of NaNO₂ (550 mg, 8 mmol, 8 equiv.) in 4 mL of deionized water and 3 mL of DMF at 0 °C, slowly add 1.33 mL of 2 N aqueous HCl (2.7 mmol, 2.7 equiv.) and keep the resulting mixture under an argon atmosphere for 10 minutes.

  • In a separate flask, prepare a solution of 6-fluoro-indole (270 mg, 2 mmol, 1 equiv.) in 3 mL of DMF.

  • Add the solution of 6-fluoro-indole to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

  • After the addition is complete, stir the reaction at room temperature for 5 hours.

  • Extract the resulting mixture three times with EtOAc.

  • Wash the combined organic layers three times with water, then with brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (8:2) to yield this compound as a yellowish solid (277 mg, 84% yield).[1]

Protocol 2: Representative Synthesis of a 3-Substituted Indazole Kinase Inhibitor via Suzuki Coupling

This protocol provides a general method for the elaboration of the 3-position of an indazole core, a common strategy in the synthesis of kinase inhibitors. This example uses a Suzuki coupling reaction, a powerful C-C bond-forming reaction. While this protocol starts from a bromo-indazole, it is representative of the type of transformation applied to indazole intermediates.

Materials:

  • N-(6-bromo-1H-indazol-3-yl)benzamide (as a representative intermediate)

  • (3-methoxyphenyl)boronic acid

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃, 1 M aqueous solution)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-(6-bromo-1H-indazol-3-yl)benzamide intermediate (100.0 mg, 0.2 mmol) in 2 mL of dioxane in a reaction vessel.

  • Add (3-methoxyphenyl)boronic acid (85.2 mg, 0.5 mmol), Pd(dppf)Cl₂ (20 mg), and 500 µL of 1 M aqueous Cs₂CO₃ solution.[11]

  • Heat the reaction mixture at 120 °C for 1 hour.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Dissolve the residue in 50 mL of EtOAc and wash with water (2 x 10 mL) and brine (2 x 10 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by chromatography on silica gel using a dichloromethane-methanol (10:1) eluent to yield the desired product.[11]

Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Cancer

Overexpression of PLK4 leads to centrosome amplification, which can drive chromosomal instability and aneuploidy, hallmarks of cancer. PLK4 inhibitors disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.

PLK4_Signaling_Pathway PLK4 Signaling Pathway in Cancer PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Centrosome_Amplification Centrosome Amplification (in cancer) Centrosome_Duplication->Centrosome_Amplification Chromosomal_Instability Chromosomal Instability Centrosome_Amplification->Chromosomal_Instability Tumor_Progression Tumor Progression Chromosomal_Instability->Tumor_Progression PLK4_Inhibitor PLK4 Inhibitor PLK4_Inhibitor->PLK4 Mitotic_Catastrophe Mitotic Catastrophe PLK4_Inhibitor->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

PLK4 signaling pathway and inhibition.
FGFR Signaling Pathway in Cancer

Binding of FGF ligands to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. FGFR inhibitors block the ATP binding site, preventing downstream signaling.

FGFR_Signaling_Pathway FGFR Signaling Pathway in Cancer cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR

FGFR signaling pathway and inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor using this compound involves a multi-step process, starting with the synthesis of the core intermediate, followed by functionalization and purification.

Experimental_Workflow General Workflow for Kinase Inhibitor Synthesis Start Start: 6-Fluoro-indole Synthesis_Aldehyde Protocol 1: Synthesis of This compound Start->Synthesis_Aldehyde Intermediate Key Intermediate: This compound Synthesis_Aldehyde->Intermediate Reaction Elaboration Reaction (e.g., Suzuki Coupling, Reductive Amination, Wittig Reaction) Intermediate->Reaction Crude_Product Crude Kinase Inhibitor Reaction->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Final_Product Final Product: Pure Kinase Inhibitor Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization Biological_Assay Biological Assay (IC50 determination) Final_Product->Biological_Assay

Synthetic workflow for kinase inhibitors.

References

Application of 6-fluoro-1H-indazole-3-carbaldehyde in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazole-3-carbaldehyde is a pivotal building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of various kinases. The introduction of a fluorine atom at the 6-position can significantly enhance the binding affinity and metabolic stability of the resulting inhibitor. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of kinase inhibitors targeting key oncogenic pathways, such as those driven by Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR).

Key Applications in Kinase Inhibitor Synthesis

The aldehyde functionality at the 3-position of the 6-fluoro-1H-indazole core serves as a versatile chemical handle for the construction of diverse molecular architectures. Common synthetic strategies include:

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as activated methylene compounds like indolin-2-ones, to form α,β-unsaturated carbonyl derivatives. This approach has been successfully employed in the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of N-substituted aminomethyl-indazole derivatives. This method is valuable for exploring the solvent-exposed regions of the kinase ATP-binding site.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of various substituted vinyl groups, providing a means to modulate the geometry and electronic properties of the inhibitor.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indazole-based kinase inhibitors targeting PLK4 and FGFR. While a direct synthesis of a named inhibitor from this compound is not explicitly detailed in the reviewed literature, the presented data for structurally related compounds highlight the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
CFI-400437 PLK40.6MDA-MB-468-
C05 PLK4< 0.1IMR-320.948
MCF-70.979
H4601.679
Compound 7r FGFR12.9-0.0405
Compound 9u FGFR13.3-0.4682

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of 6-fluoroindole.[1]

Materials:

  • 6-fluoroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • Prepare a solution of sodium nitrite in water.

  • Cool the solution to 0 °C and slowly add hydrochloric acid.

  • To this mixture, add a solution of 6-fluoroindole in a suitable solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as a yellowish solid.[1]

General Protocol for the Synthesis of (E)-3-((6-fluoro-1H-indazol-3-yl)methylene)indolin-2-one Derivatives (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of related (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and describes a plausible route for the synthesis of kinase inhibitors from this compound.

Materials:

  • This compound

  • Substituted indolin-2-one

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of the substituted indolin-2-one in ethanol, add this compound.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for several hours and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired (E)-3-((6-fluoro-1H-indazol-3-yl)methylene)indolin-2-one derivative.

Signaling Pathways and Experimental Workflows

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, a process critical for the formation of the mitotic spindle and accurate chromosome segregation. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, resulting in genomic instability. Inhibition of PLK4 disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells.

PLK4_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 PLK4 Regulation and Function cluster_2 Consequences of PLK4 Overexpression cluster_3 Therapeutic Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 S->PLK4 activates M M Phase G2->M M->G1 M->PLK4 degraded Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Mitotic_Spindle Mitotic Spindle Formation Centriole_Dup->Mitotic_Spindle Chromosome_Seg Chromosome Segregation Mitotic_Spindle->Chromosome_Seg PLK4_Over PLK4 Overexpression Centrosome_Amp Centrosome Amplification PLK4_Over->Centrosome_Amp Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis Indazole_Inhibitor This compound -derived Inhibitor Indazole_Inhibitor->PLK4 Inhibition

PLK4 signaling and inhibition.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or translocations of FGFR genes, is a key driver in various cancers. FGFR inhibitors block the downstream signaling cascades, thereby inhibiting tumor growth and angiogenesis.

FGFR_Signaling_Pathway cluster_0 Ligand Binding and Receptor Activation cluster_1 Downstream Signaling Cascades cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_plcg PLCγ Pathway cluster_2 Cellular Responses cluster_3 Therapeutic Intervention FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Indazole_Inhibitor This compound -derived Inhibitor Indazole_Inhibitor->Dimerization Inhibition

FGFR signaling and inhibition.
General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Condensation / Reductive Amination start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In vitro Kinase Assay (IC50) characterization->in_vitro Test Compound cellular Cell-based Assays (Antiproliferative) in_vitro->cellular Lead Compounds in_vivo In vivo Animal Models cellular->in_vivo Candidate

Kinase inhibitor development workflow.

References

Application Notes and Protocols for the Derivatization of 6-fluoro-1H-indazole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 6-fluoro-1H-indazole-3-carbaldehyde, a key building block in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activity, particularly as kinase inhibitors.[1] This document outlines detailed protocols for the synthesis of the starting aldehyde and its subsequent modification into a variety of medicinally relevant compounds.

Introduction to this compound

The this compound moiety is an attractive starting point for drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the aldehyde at the 3-position serves as a versatile handle for a wide range of chemical transformations. Derivatives of the indazole core are known to target various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (MAPK), which are implicated in cancer and inflammatory diseases.

Synthesis of this compound

A robust method for the synthesis of this compound involves the nitrosation of 6-fluoroindole.[1][2]

Experimental Protocol: Synthesis of this compound [2]

  • Materials: 6-fluoroindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2N), Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, prepare a solution of NaNO₂ (8 equivalents) in a mixture of water and DMF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 2N HCl (2.7 equivalents) to the solution while maintaining the temperature at 0°C. Stir for 10 minutes under an inert atmosphere.

    • In a separate flask, dissolve 6-fluoroindole (1 equivalent) in DMF.

    • Using a syringe pump, add the 6-fluoroindole solution to the nitrosating mixture over 2 hours at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 5 hours.

    • Extract the reaction mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water (3x) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies for Medicinal Chemistry

The aldehyde functional group of this compound is a versatile starting point for the synthesis of a diverse library of compounds. Key derivatization strategies include Knoevenagel condensation, Wittig reaction, reductive amination, and conversion to carboxamides.

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound. This reaction is valuable for introducing diverse side chains that can modulate the biological activity of the indazole core.

General Experimental Protocol: Knoevenagel Condensation

  • Materials: this compound, active methylene compound (e.g., malononitrile, ethyl cyanoacetate), catalyst (e.g., piperidine, boric acid), solvent (e.g., ethanol, solvent-free).

  • Procedure:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add the active methylene compound (1-1.2 equivalents).

    • Add a catalytic amount of the base (e.g., a few drops of piperidine).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indazole ring.

General Experimental Protocol: Wittig Reaction

  • Materials: this compound, phosphonium ylide (Wittig reagent), anhydrous solvent (e.g., Tetrahydrofuran (THF)), strong base (if generating the ylide in situ, e.g., n-butyllithium).

  • Procedure:

    • If the phosphonium ylide is not commercially available, it can be prepared by reacting triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base.

    • In a flame-dried flask under an inert atmosphere, dissolve the phosphonium ylide in an anhydrous solvent.

    • Cool the solution to 0°C or -78°C.

    • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[3][4]

General Experimental Protocol: Reductive Amination [3]

  • Materials: this compound, primary or secondary amine, reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvent (e.g., dichloromethane, methanol).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired amine (1-1.5 equivalents) in the chosen solvent.

    • Add the reducing agent portion-wise to the stirred solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding water or a basic aqueous solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis of 1H-Indazole-3-carboxamides

The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of carboxamides. Indazole-3-carboxamides are a well-established class of bioactive molecules.[5][6][7]

General Experimental Protocol: Two-Step Synthesis of 1H-Indazole-3-carboxamides

  • Step 1: Oxidation of the Aldehyde to Carboxylic Acid

    • A mild oxidizing agent such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene can be used to convert this compound to 6-fluoro-1H-indazole-3-carboxylic acid.

  • Step 2: Amide Coupling [5]

    • Materials: 6-fluoro-1H-indazole-3-carboxylic acid, desired amine, coupling agents (e.g., EDC, HOBt), base (e.g., triethylamine), solvent (e.g., DMF).

    • Procedure:

      • To a solution of the carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

      • Add triethylamine (3 equivalents) and stir the mixture at room temperature for 15 minutes.

      • Add the desired amine (1 equivalent) and continue stirring at room temperature for 4-6 hours.

      • Pour the reaction mixture into ice water and extract the product with an organic solvent.

      • Wash, dry, and concentrate the organic layer.

      • Purify the crude product by column chromatography.

Biological Activity of Indazole Derivatives

Derivatives of the indazole scaffold have shown significant activity against a range of biological targets, particularly protein kinases involved in cancer cell proliferation and angiogenesis.

Table 1: Examples of Biologically Active Indazole Derivatives

Compound ClassTargetIC₅₀ ValuesReference
Indazole-based VEGFR-2 InhibitorsVEGFR-21.24 nM (for compound 30)[8]
1H-indazole-3-amine derivativesK562 cancer cell line5.15 µM (for compound 6o)[9][10][11][12]
1H-indazole-3-carboxamide derivativesPAK19.8 nM (for compound 30l)[7]
Pyrazolo[4,3-c]pyridine sulfonamidesCarbonic AnhydraseVaries[13]

Signaling Pathways

Derivatives of this compound are often designed to inhibit protein kinases that are key components of signaling pathways critical for cancer cell growth and survival. Two such important pathways are the VEGFR-2 and p38 MAPK signaling pathways.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][14][15][16][17] Inhibition of this pathway can starve tumors of the blood supply they need to grow and metastasize.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based VEGFR-2 Inhibitor Indazole_Inhibitor->VEGFR2 p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Indazole_Inhibitor Indazole-based p38 Inhibitor Indazole_Inhibitor->p38 Drug_Discovery_Workflow Start 6-fluoro-1H-indazole- 3-carbaldehyde Synthesis Derivatization Derivatization Reactions (Knoevenagel, Wittig, etc.) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols for the Characterization of 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-fluoro-1H-indazole-3-carbaldehyde is a crucial intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its purity and structural integrity are paramount for the successful synthesis of downstream bioactive molecules. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the indazole ring.

  • Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present, such as the aldehyde C=O and the N-H bond.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which confirms its elemental composition.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for this compound.[1]

Sample Preparation

For NMR analysis, dissolve an appropriate amount of this compound in a deuterated solvent such as acetone-d₆.[1] For IR spectroscopy, the analysis can be performed on a neat solid sample using a universal Attenuated Total Reflectance (ATR) sampling accessory.[1] For HRMS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and analyzed using an electrospray ionization (ESI) source in negative ion mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz NMR spectrometer was used for ¹H and 75 MHz for ¹³C NMR analysis.[1]

  • Solvent: Acetone-d₆.[1]

  • Procedure:

    • Prepare a solution of the sample in acetone-d₆.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent signal.[1]

Infrared (IR) Spectroscopy
  • Instrumentation: An FTIR spectrometer with a universal ATR sampling accessory.[1]

  • Procedure:

    • Place a small amount of the neat solid sample directly on the ATR crystal.

    • Record the infrared spectrum over the desired wavelength range.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer with an electrospray source (ESI).[1]

  • Ionization Mode: Negative ion mode (ESI-).[1]

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent.

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in the negative ion mode.

Data Presentation

The quantitative data obtained from the analytical characterization of this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Proton AssignmentChemical Shift (δ) in acetone-d₆ [ppm]MultiplicityCoupling Constant (J) [Hz]
NH13.13brs-
CHO10.20s-
H-48.22dd9.0, 5.0
H-57.20ddd9.5, 9.0, 2.0
H-77.45ddd9.0, 2.0, 0.5

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AssignmentChemical Shift (δ) in acetone-d₆ [ppm]Coupling Constant (J) [Hz]
C=O187.6-
C-6163.2d, J = 244
C-3145.2-
C-7a142.9d, J = 13
C-4123.8d, J = 11
C-3a118.5-
C-5114.2d, J = 26
C-797.4d, J = 27

Table 3: Infrared (IR) Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3142N-H stretch
1695, 1675C=O stretch (aldehyde)
1633C=C stretch
1463Aromatic C=C stretch
1333C-N stretch
1149C-F stretch
862, 807, 727C-H bend (aromatic)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

IonCalculated m/zFound m/z
[M - H]⁻163.0308163.0304

Visualizations

Characterization_Workflow Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in Acetone-d₆ IR IR Spectroscopy Sample->IR Neat Solid Sample HRMS High-Resolution Mass Spectrometry Sample->HRMS Dissolve in Solvent Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure HRMS->Purity Composition Elemental Composition Confirmation HRMS->Composition Final Characterized Compound Structure->Final Purity->Final Composition->Final

Caption: Workflow for the characterization of this compound.

References

Application Notes and Protocols: Large-Scale Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indazole-3-carbaldehyde is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors for cancer therapy. The indazole scaffold is recognized as a privileged structure in drug discovery. This document provides a detailed protocol for the synthesis of this compound, derived from an optimized procedure involving the nitrosation of 6-fluoro-indole.[1][2][3] This method offers high yields and minimizes side reactions, making it a reliable route for laboratory-scale synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 6-fluoro-indole.

ParameterValueReference
Starting Material6-fluoro-indole[1][2]
Molar Quantity of Starting Material2 mmol[1][2]
Mass of Starting Material270 mg[1][2]
ProductThis compound[1][2]
Product Mass277 mg[1]
Isolated Yield84%[1]
AppearanceYellowish solid[1]
Reaction Time5 hours at room temperature[1][2]

Experimental Protocol

This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1][2]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Argon gas supply

Equipment:

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask, prepare a solution of sodium nitrite (8 equivalents) in deionized water and DMF at 0 °C.[2]

    • Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the mixture while maintaining the temperature at 0 °C.[2]

    • Keep the resulting mixture under an argon atmosphere for 10 minutes.[2]

  • Reaction:

    • Prepare a solution of 6-fluoro-indole (1 equivalent, 270 mg, 2 mmol) in DMF.[1][2]

    • Using a syringe pump, add the 6-fluoro-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2]

    • After the addition is complete, allow the reaction mixture to stir for 5 hours at room temperature.[1][2]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.[1]

    • Wash the combined organic layers three times with water, followed by a single wash with brine.[1]

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2 ratio) to yield pure this compound as a yellowish solid.[1]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow cluster_prep Nitrosating Mixture Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification NaNO2 NaNO2 in H2O/DMF Mix1 Stir under Ar (10 min) NaNO2->Mix1 0 °C HCl 2N HCl (aq) HCl->Mix1 Slow addition Reaction Reaction Mixture Mix1->Reaction Indole 6-fluoro-indole in DMF Indole->Reaction Syringe pump (2h) 0 °C Stir Stir at RT (5h) Reaction->Stir Extract EtOAc Extraction (3x) Stir->Extract Wash Wash with H2O (3x) & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Chromatography Column Chromatography (Silica, PE/EtOAc 8:2) Dry->Chromatography Product 6-fluoro-1H-indazole- 3-carbaldehyde Chromatography->Product

Caption: Synthetic workflow for this compound.

References

Application Notes: 6-Fluoro-1H-indazole-3-carbaldehyde in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the discovery of novel therapeutics.[1] This approach focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits then serve as starting points for optimization into potent and selective drug candidates. The indazole scaffold is recognized as a "privileged" fragment in FBDD, particularly in the development of kinase inhibitors, due to its ability to form key interactions within the ATP-binding site.[2][3]

This document provides detailed application notes and protocols for the use of 6-fluoro-1H-indazole-3-carbaldehyde , a versatile fragment, in a typical FBDD campaign targeting protein kinases. The fluorine substitution at the 6-position can offer favorable properties such as increased metabolic stability and enhanced binding interactions, while the aldehyde at the 3-position provides a convenient synthetic handle for fragment elaboration.

Synthesis of this compound

The starting fragment, this compound, can be synthesized from commercially available 6-fluoro-indole via a nitrosation reaction. This method provides an efficient and direct route to the desired product.[4]

Quantitative Data Summary for Synthesis
ParameterValueReference
Starting Material6-Fluoro-indole[4]
Key ReagentsSodium Nitrite, Hydrochloric Acid[4]
SolventWater, Ethyl Acetate[4]
Reaction Time5 hours[4]
Reaction TemperatureRoom Temperature[4]
Yield84%[4]
Experimental Protocol: Synthesis of this compound[4]
  • Preparation: In a round-bottom flask, dissolve 6-fluoro-indole (270 mg, 2 mmol) in a suitable solvent.

  • Reaction: Prepare a solution of sodium nitrite in slightly acidic water. Slowly add the nitrosating agent to the solution of 6-fluoro-indole at room temperature.

  • Monitoring: Stir the reaction mixture for 5 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield this compound as a yellowish solid (277 mg, 84% yield).

Fragment-Based Screening and Hit Validation

Once synthesized, this compound can be included in a fragment library for screening against a protein target of interest, such as a protein kinase. A typical screening cascade involves a primary high-throughput screen followed by more detailed biophysical validation of the initial hits.[5][6]

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_synthesis Fragment Preparation cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization synthesis Synthesis of 6-Fluoro-1H- indazole-3-carbaldehyde primary_screen High-Throughput Screen (e.g., DSF, High-Conc. Biochemical Assay) synthesis->primary_screen nmr NMR Spectroscopy (e.g., Saturation Transfer Difference) primary_screen->nmr itc Isothermal Titration Calorimetry (ITC) nmr->itc xray X-ray Crystallography itc->xray sar Structure-Activity Relationship (SAR) Studies xray->sar lead_opt Lead Optimization sar->lead_opt PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Indazole-derived Inhibitor Inhibitor->PI3K Inhibitor->AKT

References

Application Notes and Protocols: Reaction of 6-fluoro-1H-indazole-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 6-fluoro-1H-indazole-3-carbaldehyde with amines. The primary focus is on reductive amination, a key synthetic transformation for the preparation of N-substituted (6-fluoro-1H-indazol-3-yl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a variety of kinase inhibitors and other therapeutic agents.

Introduction

The 1H-indazole moiety is a privileged scaffold in drug discovery, serving as a bioisostere of indole and capable of forming crucial hydrogen bond interactions within the binding pockets of proteins.[1][2] Consequently, derivatives of 1H-indazole have been extensively explored as inhibitors of various protein kinases, with several compounds entering clinical trials or receiving approval as anticancer drugs.[3][4][5] The functionalization of the indazole core at the 3-position is a common strategy for modulating the pharmacological properties of these molecules.

This compound is a key intermediate that allows for the introduction of diverse substituents at the 3-position. The aldehyde functionality is particularly versatile and can be converted into a range of other functional groups. One of the most important transformations of this aldehyde is its reaction with primary and secondary amines via reductive amination to yield the corresponding substituted aminomethyl-indazoles. This reaction is a cornerstone in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Applications in Medicinal Chemistry

Derivatives of this compound have shown potential in the development of therapies for a range of diseases, primarily in oncology. The aminomethyl-indazole core can be found in molecules designed to inhibit various protein kinases that are implicated in cancer cell proliferation, survival, and migration.

Kinase Inhibition: Many indazole derivatives function as ATP-competitive kinase inhibitors. The indazole core often occupies the adenine binding region of the kinase, while the substituents at the 3-position can be tailored to interact with adjacent hydrophobic pockets, leading to enhanced potency and selectivity. For instance, various indazole derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer cells.[6]

Modulation of Apoptosis and Cell Cycle: Some indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects can be mediated through the inhibition of key signaling pathways, such as the p53/MDM2 pathway, and by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent reaction with amines via reductive amination.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-fluoro-1H-indole via a nitrosation reaction.

Materials:

  • 6-fluoro-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Preparation of the Nitrosating Agent:

    • In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve sodium nitrite (e.g., 1.65 g, 24 mmol) in deionized water (e.g., 4.75 mL) at 0 °C (ice bath).

    • Slowly add 2 N aqueous hydrochloric acid (e.g., 10.5 mL, 21 mmol) to the sodium nitrite solution at 0 °C.

    • Keep the resulting mixture under an argon atmosphere for 10 minutes.

    • Add N,N-dimethylformamide (e.g., 9 mL) to the mixture.

  • Reaction with 6-fluoro-1H-indole:

    • In a separate flask, prepare a solution of 6-fluoro-1H-indole (e.g., 270 mg, 2 mmol) in N,N-dimethylformamide (e.g., 9 mL).

    • Add the solution of 6-fluoro-1H-indole to the nitrosating agent mixture at 0 °C.

  • Reaction Progression and Work-up:

    • Allow the reaction mixture to stir at room temperature for 5 hours.

    • After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with water (3 x 20 mL) and then with brine.

    • Separate the layers and dry the organic phase over magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to obtain the pure this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventTimeTemp.YieldReference
6-fluoro-1H-indoleThis compoundNaNO₂, HClDMF/H₂O5 hRT84%[1]
Protocol 2: General Procedure for the Reductive Amination of this compound with Amines

This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, piperazine derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM or DCE, add the desired amine (1.0 - 1.2 eq.).

    • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.2 - 1.5 eq.) should be added to liberate the free amine.

    • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction:

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted (6-fluoro-1H-indazol-3-yl)methanamine.

Representative Quantitative Data for Reductive Amination of Indazole Derivatives:

Aldehyde/KetoneAmineReducing AgentSolventYield (%)Reference
N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-amino-benzamideTetrahydro-pyran-4-oneTetramethylammonium triacetoxyborohydrideN/AN/A[8]
General AldehydesGeneral AminesThiamine hydrochlorideSolvent-freeHigh[9]

Visualizations

Experimental Workflow: Synthesis of N-substituted (6-fluoro-1H-indazol-3-yl)methanamines

G cluster_0 Synthesis of Starting Aldehyde cluster_1 Reductive Amination start 6-fluoro-1H-indole step1 Nitrosation (NaNO₂, HCl, DMF/H₂O) start->step1 product1 This compound step1->product1 step2 Imine Formation (DCM or DCE) product1->step2 amine Primary or Secondary Amine (R¹R²NH) amine->step2 step3 Reduction (NaBH(OAc)₃) step2->step3 product2 N-substituted (6-fluoro-1H-indazol-3-yl)methanamine step3->product2

Caption: General workflow for the two-step synthesis of N-substituted (6-fluoro-1H-indazol-3-yl)methanamines.

Signaling Pathway: Potential Mechanism of Action of Indazole-based Kinase Inhibitors

G cluster_pathway Cancer Cell Signaling Indazole Indazole Derivative (e.g., PLK4 Inhibitor) PLK4 PLK4 Kinase Indazole->PLK4 Inhibition CellCycle Cell Cycle Arrest Indazole->CellCycle Induces Arrest Centrosome Centrosome Duplication PLK4->Centrosome Promotes PLK4->CellCycle Regulates (G2/M transition) Aneuploidy Aneuploidy Centrosome->Aneuploidy Leads to (if dysregulated) Apoptosis Apoptosis Aneuploidy->Apoptosis Induces

Caption: Putative signaling pathway for indazole-based PLK4 inhibitors leading to apoptosis and cell cycle arrest.

References

Application Notes & Protocols: Fluorinated Indazole Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] In agricultural science, the strategic introduction of fluorine atoms into the indazole scaffold has emerged as a key strategy for developing modern crop protection agents.[3][4] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy, bioavailability, and a more desirable toxicological profile.[3][5][6][7][8][9] These fluorinated indazole derivatives are being explored as potential fungicides, herbicides, and insecticides, offering novel modes of action to combat resistance and improve crop yields.[3][4][10]

Application Notes

The Role of Fluorine in Enhancing Agrochemical Properties

The incorporation of fluorine into the indazole structure is not arbitrary; it is a deliberate design choice to modulate physicochemical properties. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can increase the metabolic stability of the compound in the field.[8] Furthermore, fluorine's high electronegativity can alter the electronic properties of the indazole ring, influencing how the molecule interacts with its biological target.[9][11] This can lead to enhanced binding affinity and, consequently, greater biological activity.[12] Depending on its position, fluorine can also increase lipophilicity, which may improve the compound's ability to penetrate plant cuticles or fungal cell membranes.[7][13][14]

Applications in Fungicide Development

Fluorinated indazole derivatives represent a promising avenue for the development of novel fungicides.[3] Fungi can cause significant damage to crops, leading to substantial losses in both yield and quality.[6] By inhibiting essential fungal enzymes or disrupting cellular processes, these compounds can offer effective disease control. The fungicidal activity is often dependent on the specific substitution pattern on the indazole core.

Table 1: Summary of Bioactivity for Fluorinated Heterocyclic Compounds

Compound ClassTarget/ActivityEffect of FluorinationKey Findings & Potential Agricultural RelevanceReference(s)
Fluorinated IndazolesF₁F₀-ATPase InhibitionPotent inhibition with IC₅₀ values <5 μM.F₁F₀-ATPase is a potential fungicidal target; inhibition disrupts cellular energy production.[5]
Fluorinated IndazolesTRPA1 AntagonistPotent and selective antagonism (IC₅₀ = 0.043 μM).While a therapeutic target, this demonstrates fluorine's role in achieving high potency. Could be repurposed for pest sensory disruption.[5]
Fluorinated IndazolesROCK1 Kinase Inhibition6-fluoro substitution significantly enhanced potency (IC₅₀ = 14 nM) and oral bioavailability compared to 4-fluoro substitution.Demonstrates the critical impact of fluorine's position on bioactivity, a key principle in SAR studies for agrochemicals.[5]
General Fluorinated PesticidesVarious (e.g., ALS, ACCase, PPO inhibitors)Enhances binding affinity, metabolic stability, and membrane permeability.Fluorine is a common feature in modern herbicides, fungicides, and insecticides, improving overall performance.[6][11][13]
Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated indazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into effective agrochemicals.[15][16] Key SAR findings indicate that not only the presence of fluorine but also its specific location on the indazole ring dramatically influences potency.[5] For instance, a fluorine atom at the C6 position can confer significantly higher activity than one at the C4 position.[5] Furthermore, the nature and position of other substituents, such as carboxamide groups, are critical for activity, with specific regiochemistry being essential for target interaction.[15]

The following diagram illustrates a conceptual SAR for a hypothetical fluorinated indazole fungicide.

SAR_Indazole cluster_core Indazole Core & Modifications cluster_activity Resulting Fungicidal Activity Indazole Indazole Scaffold F_Pos Fluorine (F) Position Indazole->F_Pos R_Group R-Group Substituent Indazole->R_Group High_Activity High Activity F_Pos->High_Activity e.g., F at C6 Low_Activity Low/No Activity F_Pos->Low_Activity e.g., F at C4 R_Group->High_Activity e.g., 3-carboxamide R_Group->Low_Activity e.g., Reverse amide

Caption: Conceptual SAR diagram for fluorinated indazole fungicides.

Experimental Protocols

Protocol 1: General Synthesis of Fluorinated Indazoles

This protocol outlines a general method for synthesizing fluorinated indazoles, adapted from common synthetic routes such as the condensation of fluorinated benzaldehydes with hydrazine or through cyclization of hydrazones.[17][18]

Workflow Diagram: Synthesis of Fluorinated Indazoles

Synthesis_Workflow Start Start: o-Fluorobenzaldehyde Derivative Condensation Step 1: Condensation Reaction (e.g., in Ethanol, Reflux) Start->Condensation Hydrazine Reactant: Hydrazine Hydrate Hydrazine->Condensation Cyclization Step 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) Condensation->Cyclization Purification Step 3: Purification (e.g., Column Chromatography) Cyclization->Purification Characterization Step 4: Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final_Product End: Purified Fluorinated Indazole Characterization->Final_Product In_Vitro_Workflow Compound_Prep 1. Prepare Stock Solutions of Test Compounds in DMSO Serial_Dilution 2. Create Serial Dilutions in Liquid Growth Medium (e.g., PDB) Compound_Prep->Serial_Dilution Plate_Setup 3. Dispense Dilutions into 96-well Microtiter Plate Serial_Dilution->Plate_Setup Inoculation 4. Inoculate Wells with Fungal Spore or Mycelial Suspension Plate_Setup->Inoculation Incubation 5. Incubate Plate at Optimal Growth Temperature (e.g., 25°C for 48-72h) Inoculation->Incubation Measurement 6. Measure Fungal Growth (e.g., Absorbance at OD₆₂₀ nm) Incubation->Measurement Analysis 7. Data Analysis: Calculate % Inhibition and EC₅₀ Value Measurement->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde, a key intermediate for pharmaceutical research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the nitrosation of 6-fluoro-indole.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product Formation of Dimer Byproducts: Nucleophilic addition of the starting 6-fluoro-indole onto a reaction intermediate can lead to the formation of colored dimeric impurities, which reduces the overall yield.[1][2]Employ a "reverse addition" protocol: Slowly add a solution of the 6-fluoro-indole to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid).[1] This maintains a low concentration of the nucleophilic indole, minimizing dimerization.[1] Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) during the addition can help to suppress side reactions.[1]
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Adjust Reaction Time and Temperature: For some substrates, a longer reaction time or gentle heating after the initial addition may be necessary to drive the reaction to completion.[1]
Oxidation to Carboxylic Acid: The desired aldehyde product can be oxidized to the corresponding 6-fluoro-1H-indazole-3-carboxylic acid, a more polar byproduct.[2]Prompt Work-up: Process the reaction mixture as soon as it is complete to minimize oxidation. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidative side reactions.[2]
Reaction Mixture Turns Deep Red or Brown Dimer Formation: As mentioned above, the formation of dimeric species is a common cause of intense coloration in the reaction mixture.[1][2]In addition to reverse addition and temperature control, ensure efficient stirring of the reaction mixture to avoid localized high concentrations of reactants.[2]
Difficulty in Product Purification Presence of Multiple, Closely-Eluting Byproducts: The crude product may contain unreacted starting material, dimeric impurities, and the carboxylic acid byproduct, which can complicate purification by column chromatography.Optimize Chromatography Conditions: Use a solvent system that provides good separation between the desired product and impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] Aqueous Wash: During the work-up, washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic carboxylic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The nitrosation of 6-fluoro-indole is a highly effective and direct method for preparing this compound.[1] This reaction involves treating 6-fluoro-indole with a nitrosating agent, such as sodium nitrite, in a slightly acidic aqueous environment.[1][2] The process proceeds through the nitrosation of the indole at the C3 position, forming an oxime intermediate, which then undergoes ring-opening and subsequent recyclization to yield the desired indazole-3-carbaldehyde.[1]

Q2: Can I use the Vilsmeier-Haack reaction to directly formylate 6-fluoro-1H-indazole?

A2: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally reported to be ineffective.[2] Therefore, the nitrosation of the corresponding indole precursor is the preferred method for introducing the aldehyde functionality at this position.[2]

Q3: My yield is still low even after implementing the reverse addition protocol. What other parameters can I optimize?

A3: If the yield remains low, consider the stoichiometry of your reagents. An excess of the nitrosating agent is typically used. Also, ensure the acidic conditions are appropriate for the reaction. The rate of addition of the indole solution can also be critical; a very slow addition over a prolonged period (e.g., 1-2 hours) can significantly improve the yield by minimizing side reactions.[1]

Q4: What is the expected yield for the synthesis of this compound via the nitrosation of 6-fluoro-indole?

A4: The reported yields for this reaction can be quite high, often in the range of 84% to 91% under optimized conditions.[1] The table below summarizes the reported yields.

Quantitative Data Summary

Starting MaterialReagentsReaction TimeSolvent System (Purification)YieldReference
6-fluoro-indoleNaNO₂, HCl, H₂O, DMF5 hoursPetroleum ether/EtOAc, 8:284%[1]
6-fluoro-indoleGeneral procedure5 hoursPetroleum ether/EtOAc, 8:291%[1]

Experimental Protocol: Synthesis of this compound via Nitrosation

This protocol is adapted from a reported procedure.[1]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrosating Mixture: In a reaction flask, prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.

  • Reaction with 6-fluoro-indole: In a separate flask, dissolve 6-fluoro-indole (1 equivalent, e.g., 270 mg, 2 mmol) in DMF.

  • Slow Addition: Add the solution of 6-fluoro-indole dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

  • Work-up:

    • Extract the reaction mixture three times with ethyl acetate.

    • Wash the combined organic layers three times with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to yield the pure this compound as a yellowish solid.[1]

Visualizations

SynthesisWorkflow Start 6-Fluoro-indole Reagents 1. NaNO₂, HCl, H₂O/DMF, 0°C 2. Slow addition of 6-Fluoro-indole 3. Stir at room temperature Start->Reagents Reacts with Intermediate Reaction Mixture (contains oxime intermediate) Reagents->Intermediate Workup Aqueous Work-up (EtOAc extraction, washes) Intermediate->Workup Proceeds to Purification Column Chromatography (Silica gel) Workup->Purification Crude Product Product 6-Fluoro-1H-indazole- 3-carbaldehyde Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Problem Low Yield? Cause_Dimer Dimer Formation? Problem->Cause_Dimer Yes Cause_Incomplete Incomplete Reaction? Problem->Cause_Incomplete No Cause_Dimer->Cause_Incomplete No Solution_ReverseAdd Use Reverse Addition & Control Temperature Cause_Dimer->Solution_ReverseAdd Yes Solution_Monitor Monitor with TLC & Adjust Time/Temp Cause_Incomplete->Solution_Monitor Yes Solution_Stoichiometry Check Reagent Stoichiometry Cause_Incomplete->Solution_Stoichiometry No

Caption: Troubleshooting decision tree for low yield issues.

References

Purification techniques for 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may be encountered during the purification of 6-fluoro-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for the purification of this compound is column chromatography on silica gel.[1][2] A common eluent system is a mixture of petroleum ether and ethyl acetate, typically in a ratio of 8:2.[1][2]

Q2: My purified product is a brownish or yellowish solid. Is this normal?

A2: Yes, it is common for the purified this compound to be a yellowish or brownish solid.[1][2] The color can be indicative of trace impurities, but if the product is pure by other analytical methods (e.g., NMR, LC-MS), the color is generally acceptable.

Q3: What are the likely impurities in my sample of this compound?

A3: Impurities can originate from the synthetic route used to prepare the compound. Common impurities may include:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial reagents, such as 6-fluoro-indole.

  • Byproducts: Side reactions can generate various byproducts. In the case of synthesis via nitrosation of indoles, dimer byproducts can form, which often result in a colored crude product.[3][4]

  • Oxidation Products: The aldehyde group can be susceptible to oxidation, leading to the formation of the corresponding 6-fluoro-1H-indazole-3-carboxylic acid.[4]

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q4: Can I use recrystallization to purify this compound?

A4: While column chromatography is the most commonly reported method, recrystallization can be a viable alternative or a final polishing step. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screening with common solvents for similar heterocyclic compounds, such as ethanol, isopropanol, ethyl acetate, or a solvent mixture like ethanol/water, is recommended.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete Reaction: The synthesis reaction did not go to completion, leaving a significant amount of starting material.Monitor the reaction progress by TLC or LC-MS to ensure full conversion before work-up.[3]
Product Loss During Extraction: The product may have some solubility in the aqueous layer during the work-up.Ensure thorough extraction with an appropriate organic solvent like ethyl acetate (EtOAc) by performing multiple extractions.[1]
Improper Column Chromatography Technique: The chosen eluent system may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to very slow elution and band broadening.Optimize the eluent system for column chromatography using TLC. A typical starting point is petroleum ether/EtOAc (8:2).[1][2]
Colored Impurities in the Final Product Formation of Dimer Byproducts: During synthesis, side reactions can lead to the formation of colored dimeric impurities.[3][4]If these impurities are present after the initial purification, a second chromatographic purification or treatment with activated charcoal during recrystallization may be necessary. Note that charcoal can sometimes adsorb the product as well.[5]
Presence of Multiple Spots on TLC After Purification Co-eluting Impurities: An impurity may have a similar polarity to the product, causing it to co-elute during column chromatography.Try a different solvent system for column chromatography. A change in the solvent composition can alter the selectivity and improve separation. Consider using a different stationary phase if the impurity is persistent.
Product Degradation: The compound may be unstable on silica gel over long periods.Minimize the time the compound spends on the silica gel column by using flash chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from established procedures for the purification of 1H-indazole-3-carboxaldehyde derivatives.[1][2]

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for column chromatography

  • TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the eluent or a slightly more polar solvent in which it is soluble) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a mixture of petroleum ether/EtOAc (e.g., starting with a less polar mixture and gradually increasing the polarity). A common starting eluent is an 8:2 mixture of petroleum ether/EtOAc.[1][2]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The Rf value for this compound is approximately 0.42 in petroleum ether/EtOAc (3:2).[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization Protocol

This is a general-purpose protocol that can be used as a starting point for the recrystallization of this compound. Optimization may be required.

Materials:

  • Crude or semi-pure this compound

  • Recrystallization solvent (determined by solvent screening, e.g., ethanol, ethyl acetate, or a solvent mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes, highlighting the general efficiency of the synthetic and purification procedures.

Compound Substituent Yield Reference
This compound6-Fluoro84%[1][2]
5-fluoro-1H-indazole-3-carbaldehyde5-Fluoro87%[1]
6-bromo-1H-indazole-3-carbaldehyde6-Bromo78%[1]
1H-indazole-3-carbaldehydeUnsubstituted99%[1]
5-nitro-1H-indazole-3-carbaldehyde5-Nitro99%[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude 6-fluoro-1H- indazole-3-carbaldehyde Column_Chromatography Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Reduced Pressure) Fraction_Collection->Solvent_Removal Pure_Product Pure Product (Yellowish Solid) Solvent_Removal->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Flowchart Start Impure Product After Initial Purification Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots/Streaking Check_TLC->Multiple_Spots Yes Single_Spot_Colored Single Spot but Colored Check_TLC->Single_Spot_Colored No Repurify_Column Re-purify by Column Chromatography (Optimize Eluent) Multiple_Spots->Repurify_Column Recrystallize Consider Recrystallization (with/without charcoal) Single_Spot_Colored->Recrystallize Final_Product Pure Product Repurify_Column->Final_Product Recrystallize->Final_Product

Caption: Logical flow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 6-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and optimized method is the nitrosation of 6-fluoroindole.[1][2] This reaction involves treating 6-fluoroindole with a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole's C3 position to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1]

Q2: Why is the direct Vilsmeier-Haack formylation of 6-fluoro-1H-indazole not a recommended synthetic route?

A2: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1][3] This lack of reactivity necessitates alternative synthetic strategies, such as the nitrosation of the corresponding indole precursor, to introduce the aldehyde functionality at the 3-position.[1][3]

Q3: What are the primary applications of this compound?

A3: 1H-indazole-3-carboxaldehyde derivatives are crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][3] The aldehyde group serves as a versatile functional handle that can be readily converted into various other groups, enabling the construction of more complex molecules with potential therapeutic applications, including anticancer agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

  • Possible Cause 1: Formation of Dimer Byproducts. A significant side reaction is the nucleophilic addition of the starting 6-fluoroindole onto the reactive oxime intermediate. This leads to the formation of deep red-colored dimeric impurities, which reduces the overall yield of the desired product.[1][3]

    • Suggested Solution: To minimize dimer formation, a "reverse addition" protocol is highly recommended. This involves the slow addition of the 6-fluoroindole solution to the pre-formed nitrosating mixture (sodium nitrite and acid).[1][4] This technique maintains a low concentration of the nucleophilic indole throughout the reaction, thus suppressing the dimerization side reaction.[4]

  • Possible Cause 2: Incomplete Reaction. Electron-deficient indoles, such as those with a fluorine substituent, can be less reactive compared to electron-rich indoles. This may lead to an incomplete reaction if the conditions are not optimal.[4]

    • Suggested Solution: If the reaction appears sluggish or does not proceed to completion at room temperature, consider increasing the reaction temperature. Heating the mixture to 50°C or 80°C after the addition of the indole can help drive the reaction to completion.[1][4] It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[4]

Problem 2: Formation of 6-Fluoro-1H-indazole-3-carboxylic acid

  • Possible Cause: Under strongly acidic conditions, the intermediate diazonium salt can undergo dediazoniation. The resulting phenyl glyoxal oxime derivative may then be oxidized to the corresponding carboxylic acid, particularly if excess nitrosating agent is present.[1][2]

    • Suggested Solution: Carefully control the stoichiometry of the acid and sodium nitrite. Using a slight excess of the nitrosating agent is common, but a large excess should be avoided. Maintaining the recommended reaction temperature is also critical, as higher temperatures can promote degradation of the nitrosating mixture and favor side reactions.[1]

Problem 3: Presence of Unreacted Starting Material

  • Possible Cause: Insufficient reaction time or inadequate temperature can lead to the presence of unreacted 6-fluoroindole in the final product mixture.

    • Suggested Solution: As mentioned previously, for less reactive indoles, increasing the reaction time and/or temperature is often necessary.[1] Monitor the reaction closely using TLC or LC-MS to ensure all the starting material has been consumed before proceeding with the work-up.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes via the nitrosation of indoles, highlighting the conditions required for different electronic substitutions.

Starting IndoleReagents & ConditionsYield (%)Reference
6-Fluoro-indoleNaNO₂, 2N HCl, DMF, 0°C to RT, 5h84[1]
IndoleNaNO₂, 2N HCl, DMF, 0°C to RT, 3h99[1]
6-Bromo-indoleNaNO₂, 2N HCl, DMF, 0°C to 50°C, 5h78[1]
5-Nitro-indoleNaNO₂, 2N HCl, DMF, 0°C to 80°C, 6h-[1]
6-Nitro-indoleNaNO₂, 2N HCl, H₂O, 20°C, 1.5h77[5]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from an optimized procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1]

Materials:

  • 6-Fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon gas supply

  • Standard laboratory glassware

  • Syringe pump

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere and cooled to 0°C in an ice bath, dissolve sodium nitrite (e.g., 550 mg, 8 mmol, 8 equivalents) in deionized water (e.g., 1.6 mL) and DMF (e.g., 3 mL).

    • Slowly add 2 N aqueous HCl (e.g., 3.5 mL, 7 mmol, 7 equivalents) to the solution while maintaining the temperature at 0°C.

    • Stir the resulting mixture under argon for 10 minutes at 0°C.

  • Addition of 6-Fluoro-indole:

    • Prepare a solution of 6-fluoro-indole (e.g., 270 mg, 2 mmol, 1 equivalent) in DMF (e.g., 3 mL).

    • Using a syringe pump, add the 6-fluoro-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, extract the reaction mixture three times with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (e.g., eluting with a petroleum ether/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

The following diagrams illustrate the reaction pathway, potential side reactions, and a logical troubleshooting workflow.

reaction_pathway indole 6-Fluoro-1H-indole oxime Oxime Intermediate indole->oxime Nitrosation at C3 nitrosating NaNO₂, HCl opened Ring-Opened Intermediate oxime->opened Ring Opening product 6-Fluoro-1H-indazole- 3-carbaldehyde opened->product Recyclization

Caption: Main reaction pathway for the synthesis of this compound.

side_reactions start Reaction Mixture (6-Fluoro-indole + Oxime Intermediate) dimer Dimer Byproduct start->dimer Nucleophilic attack by indole diazonium Diazonium Intermediate start->diazonium Main Pathway acid Carboxylic Acid Byproduct diazonium->acid Dediazoniation & Oxidation

Caption: Common side reactions observed during the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_color Is crude product deep red? start->check_color dimers High Dimer Formation check_color->dimers Yes check_sm Unreacted Starting Material in TLC/LC-MS? check_color->check_sm No solution_dimers Implement 'Reverse Addition' and Slow Addition Rate dimers->solution_dimers end Purify via Column Chromatography solution_dimers->end incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_acid Carboxylic Acid Byproduct Detected? check_sm->check_acid No solution_incomplete Increase Reaction Temperature and/or Time incomplete_rxn->solution_incomplete solution_incomplete->end acid_formation Oxidative Side Reaction check_acid->acid_formation Yes check_acid->end No solution_acid Check Stoichiometry of Acid and NaNO₂ acid_formation->solution_acid solution_acid->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and optimized method for synthesizing this compound is through the nitrosation of 6-fluoro-indole in a slightly acidic environment. This reaction proceeds through a multi-step pathway that involves the nitrosation of the C3 position of the indole to form an oxime intermediate. This intermediate then undergoes ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1]

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

The primary impurities encountered during the synthesis of this compound include:

  • Dimeric byproducts: These are often observed as deep red or brown colored impurities and are a significant side product. They form from the nucleophilic addition of the starting 6-fluoro-indole onto a reactive intermediate in the reaction pathway.[1]

  • 6-fluoro-1H-indazole-3-carboxylic acid: This impurity arises from the oxidation of the desired aldehyde product. Prompt work-up of the reaction can help minimize its formation.

  • Unreacted 6-fluoro-indole: Incomplete reaction will result in the presence of the starting material.

  • Polymeric materials: Under conditions of high reactant concentration, polymerization of the starting material or intermediates can occur.

Q3: How can I minimize the formation of dimeric byproducts?

The formation of dimeric impurities can be significantly reduced by maintaining a low concentration of the nucleophilic 6-fluoro-indole throughout the reaction. This is best achieved by employing a "reverse addition" technique, where a solution of the 6-fluoro-indole is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid).[1]

Q4: What is the recommended method for purifying crude this compound?

The most effective and commonly reported method for the purification of this compound is column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Significant formation of dimeric byproducts.Employ the "reverse addition" method: slowly add the 6-fluoro-indole solution to the acid/NaNO₂ mixture to keep the indole concentration low and minimize dimerization.[1]
Incomplete reaction.Increase the reaction time or consider gentle heating (e.g., to 50°C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Degradation of the nitrosating agent.Prepare the nitrosating mixture (acid and sodium nitrite) fresh and at a low temperature (e.g., 0°C) immediately before use.
Product is a Deep Red or Brown Color and Difficult to Purify High concentration of dimeric byproducts.Utilize the "reverse addition" technique as described above. Ensure efficient stirring to prevent localized high concentrations of reactants.
Polymerization of starting material or intermediates.Control the rate of addition of the indole solution and maintain a consistent reaction temperature.
Isolation of a More Polar Impurity Oxidation of the aldehyde product to the corresponding carboxylic acid (6-fluoro-1H-indazole-3-carboxylic acid).Work up the reaction promptly upon completion. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification Presence of multiple, closely-eluting byproducts.Optimize the eluent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may improve separation. Re-purification of the collected fractions may be necessary.

Impurity Profile

The following table summarizes the common impurities, their likely origin, and typical analytical observations.

Impurity Structure Origin Typical Analytical Observations (HPLC)
This compound (Product)Nitrosation of 6-fluoro-indoleMain peak
6-fluoro-indoleUnreacted starting materialA less polar peak relative to the product.
Dimeric ByproductSide reaction of 6-fluoro-indole with a reaction intermediate.Typically, less polar than the product and may appear as multiple peaks. Often colored.
6-fluoro-1H-indazole-3-carboxylic acidOxidation of the product.A more polar peak relative to the product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported optimized procedure.[1]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C), dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Slowly add 2N aqueous hydrochloric acid (HCl, 2.7 equivalents) to the solution while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.

  • Reaction: In a separate flask, dissolve 6-fluoro-indole (1 equivalent) in a suitable solvent (e.g., DMF, if necessary for solubility, though it can also be added as a solid or a solution in the reaction solvent). Slowly add the 6-fluoro-indole solution to the vigorously stirred, pre-cooled nitrosating mixture over a period of time (e.g., 2 hours using a syringe pump).

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3 times). Wash the combined organic layers with water (3 times) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the pure this compound.

Quality Control Workflow for this compound

cluster_0 Step 1: Synthesis & Purification cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification HPLC HPLC Purity & Impurity Profiling Purification->HPLC NMR NMR for Structural Confirmation Purification->NMR LCMS LC-MS for Impurity Identification HPLC->LCMS If impurities > threshold DataAnalysis Data Analysis & Comparison to Specifications HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis Release Release DataAnalysis->Release Meets Specification Investigate Further Investigation / Re-purification DataAnalysis->Investigate Out of Specification

Caption: Quality control workflow for this compound.

Troubleshooting Logic Diagram

Start Low Yield or Impure Product CheckDimers Is the crude product deep red/brown? Start->CheckDimers CheckCompletion Is the starting material consumed (by TLC/LC-MS)? CheckDimers->CheckCompletion No ReverseAddition Implement 'Reverse Addition' of indole. CheckDimers->ReverseAddition Yes CheckPolarImpurity Is there a significant more polar spot on TLC? CheckCompletion->CheckPolarImpurity Yes IncreaseTimeTemp Increase reaction time or heat to 50°C. CheckCompletion->IncreaseTimeTemp No InertAtmosphere Use inert atmosphere and prompt work-up. CheckPolarImpurity->InertAtmosphere Yes OptimizeChroma Optimize column chromatography. CheckPolarImpurity->OptimizeChroma No ReverseAddition->CheckCompletion IncreaseTimeTemp->CheckPolarImpurity InertAtmosphere->OptimizeChroma

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The most prevalent and optimized method for synthesizing this compound is the nitrosation of 6-fluoro-indole using sodium nitrite in a slightly acidic aqueous environment.[1] This reaction proceeds through a multi-step pathway that involves the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carbaldehyde.[1][2]

Q2: Can I use a direct formylation method like the Vilsmeier-Haack reaction to synthesize this compound?

Direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1][2][3][4] This necessitates the use of alternative synthetic strategies, with the nitrosation of the corresponding indole being the most successful and widely reported approach.[1][2][3]

Q3: What are the main applications of 1H-indazole-3-carbaldehyde derivatives in drug development?

1H-indazole-3-carbaldehyde derivatives are crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1][5][6] The aldehyde functional group is versatile and can be converted into various other functionalities, allowing for the construction of complex molecules with therapeutic potential, including those for cancer treatment.[1][4]

Q4: What are the common side reactions and byproducts in the synthesis of this compound?

A common issue is the formation of deep red or brown colored dimeric byproducts.[2][3] This occurs through the nucleophilic addition of the starting indole material to a reactive intermediate.[2][3] Another potential byproduct is the corresponding 6-fluoro-1H-indazole-3-carboxylic acid, which can result from the oxidation of the aldehyde product.[2]

Q5: How can I minimize the formation of dimeric byproducts and improve the yield?

To suppress the formation of dimers, it is crucial to maintain a low concentration of the starting indole throughout the reaction. This is best achieved by employing a "reverse addition" technique, where a solution of the 6-fluoro-indole is added slowly to the pre-formed nitrosating mixture (sodium nitrite and acid).[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Formation of dimeric byproducts.[2][3] - Incomplete reaction. - Oxidation of the aldehyde to carboxylic acid.[2]- Implement the "reverse addition" protocol: slowly add the indole solution to the nitrosating mixture.[1][2][3] - For electron-deficient indoles like 6-fluoro-indole, consider gentle heating (e.g., 50°C) to drive the reaction to completion. Monitor progress by TLC.[1][3] - Ensure prompt work-up upon reaction completion to minimize oxidation.
Deep Red or Brown Coloration of Reaction Mixture - Formation of colored dimeric byproducts.[2][3]- Utilize the "reverse addition" technique to minimize the concentration of the nucleophilic indole.[1][2][3] - Ensure efficient stirring to prevent localized high concentrations of reactants.
Difficulty in Product Purification - Presence of multiple, closely-eluting byproducts.- Utilize column chromatography on silica gel with a suitable eluent system, such as petroleum ether/ethyl acetate.[1][2] - Carefully monitor fractions using TLC to ensure separation of the desired product from isomers and other impurities.
Isolation of a More Polar Byproduct - Formation of the corresponding carboxylic acid.[2]- Control reaction temperature and time to minimize oxidation. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is not always reported as necessary.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 1H-indazole-3-carbaldehydes via the nitrosation of indoles.

Starting Indole Reaction Conditions Yield (%) Reference
6-Fluoro-indoleNaNO₂, HCl, H₂O:DMF, rt, 5h84[1]
6-Bromo-indoleNaNO₂, HCl, H₂O:DMF, rt then 50°C, 3h78[1]
IndoleNaNO₂, HCl, H₂O:DMF, rt, 3h99[1]
5-Nitro-indoleNaNO₂, HCl, H₂O:DMF, 80°C, 6h91[1]
6-Nitro-indoleNaNO₂, HCl, H₂O, rt then 50°C, 48h91[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1]

Materials:

  • 6-Fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Syringe pump (recommended for slow addition)

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (4 equivalents) in a mixture of deionized water and DMF.

    • Slowly add 2N aqueous hydrochloric acid (3.5 equivalents) to the solution while maintaining the temperature at 0°C.

    • Stir the resulting mixture for 10 minutes at 0°C.

  • Preparation of the Substrate Solution:

    • In a separate flask, dissolve 6-fluoro-indole (1 equivalent) in DMF.

  • Reverse Addition:

    • Using a syringe pump, add the 6-fluoro-indole solution to the vigorously stirred nitrosating mixture at a very slow rate over a period of 2 hours, while maintaining the reaction temperature at room temperature.

  • Reaction:

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, extract the mixture three times with ethyl acetate.

    • Wash the combined organic layers three times with water and then once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2) to yield the pure this compound as a yellowish solid.[1]

Visualizations

experimental_workflow prep_nitro Preparation of Nitrosating Mixture rev_add Reverse Addition (Slowly add indole to nitrosating mixture) prep_nitro->rev_add prep_sub Preparation of 6-Fluoro-indole Solution prep_sub->rev_add reaction Reaction (Stir at Room Temperature) rev_add->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 6-Fluoro-1H-indazole- 3-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_color Is the reaction mixture deep red/brown? start->check_color implement_reverse Implement 'Reverse Addition' of indole solution check_color->implement_reverse Yes check_completion Is the reaction incomplete? check_color->check_completion No implement_reverse->check_completion increase_temp Consider gentle heating (e.g., 50°C) and monitor by TLC check_completion->increase_temp Yes check_purification Are there purification difficulties? check_completion->check_purification No increase_temp->check_purification optimize_chrom Optimize column chromatography conditions check_purification->optimize_chrom Yes success Improved Yield and Purity check_purification->success No optimize_chrom->success

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-fluoro-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, which includes an aromatic aldehyde and an indazole ring, the primary stability concerns are oxidation of the aldehyde group to a carboxylic acid, potential photodegradation, and susceptibility to degradation under non-neutral pH conditions and elevated temperatures. Aromatic aldehydes are generally prone to oxidation when exposed to air.[1]

Q2: How should solid this compound be stored?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C. This minimizes exposure to atmospheric oxygen and moisture, which can contribute to degradation.

Q3: My solution of this compound has turned a yellowish or brownish color. What does this indicate?

A3: A change in color often indicates chemical degradation. For aromatic compounds, this can be due to the formation of various degradation products with different chromophoric properties. It is crucial to investigate the cause using analytical techniques like HPLC-UV to check for the appearance of new peaks that correspond to degradation products.

Q4: What are the likely impurities in a sample of this compound?

A4: Impurities can originate from the synthesis or from degradation.

  • Synthetic Impurities : These may include residual starting materials like 6-fluoro-indole, unreacted intermediates, and byproducts such as dimers which are known to form during the synthesis of similar indazole-3-carboxaldehydes.[2][3][4]

  • Degradation Products : The most common degradation product is likely 6-fluoro-1H-indazole-3-carboxylic acid, formed via oxidation of the aldehyde group. Other potential degradation products could arise from photodegradation or other stress conditions.[1]

Q5: How does pH affect the stability of this compound in solutions?

A5: The stability of the compound is expected to be pH-dependent. While specific data for this compound is limited, indazole derivatives can exhibit varying stability in acidic or basic conditions.[1] Ester and amide bonds in some pharmaceuticals are prone to hydrolysis at extreme pH levels, and oxidative degradation can be more prevalent at neutral or slightly basic pH.[5] It is advisable to perform preliminary stability studies at the intended experimental pH.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Reactions
Symptom Possible Cause Suggested Solution
Low reaction yield or incomplete conversion when using this compound as a reactant.Degradation of the starting material. The aldehyde may have oxidized to the less reactive carboxylic acid.1. Verify Purity : Check the purity of the this compound lot by HPLC and ¹H NMR before use. Look for the presence of the carboxylic acid impurity.2. Use Fresh Material : If possible, use a freshly opened or recently purchased batch of the compound.3. Proper Handling : Prepare solutions of the compound immediately before use. Avoid prolonged storage of solutions, especially at room temperature.
Formation of unexpected side products.Instability of this compound under the reaction conditions (e.g., high temperature, strong base/acid).1. Test Stability : Perform a pilot reaction without the other coupling partner to assess the stability of the compound under the proposed reaction conditions.2. Milder Conditions : If instability is suspected, consider using milder reaction conditions, such as lower temperatures or less harsh reagents.
Issue 2: Appearance of New Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
Symptom Possible Cause Suggested Solution
An unexpected peak is observed, often with a different retention time than the parent compound.Degradation of the compound.1. Identify the Degradant : Use LC-MS to determine the mass of the new peak. A mass increase of 16 amu often corresponds to the oxidation of the aldehyde to a carboxylic acid.2. Review Storage and Handling : Ensure the compound and its solutions are stored under recommended conditions (refrigerated, protected from light, under inert gas).3. Minimize Exposure : Protect solutions from prolonged exposure to air and light during experiments. Use amber vials or cover glassware with foil.
Multiple new peaks appear over time.Significant degradation under the storage or experimental conditions (e.g., thermal stress, photostability issues).1. Conduct a Forced Degradation Study : To understand the degradation profile, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and pathways.2. Use Stabilizers : If the experimental conditions permit, consider the use of antioxidants or light stabilizers, though this is not always feasible.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

This data is extrapolated from structurally related compounds and general chemical principles. Experimental verification is highly recommended.

Parameter Condition Predicted Stability Potential Degradation Pathway(s) Recommendations
Temperature 2-8°C (Solid & Solution)HighMinimal degradationStore solid and solutions refrigerated.
Ambient TemperatureModerateIncreased rate of oxidationPrepare solutions fresh; avoid prolonged storage at room temperature.
Elevated Temperature (>40°C)LowAccelerated degradation, potential for thermal decompositionAvoid heating unless necessary for a reaction.
Light Protected from LightHigh-Use amber vials or cover containers with foil.
Exposed to Ambient/UV LightLow to ModeratePhotodegradationMinimize exposure to light during handling and experiments.
Atmosphere Inert (N₂ or Ar)High-Purge solutions with an inert gas and store under an inert atmosphere.
AirModerate to LowOxidation of the aldehyde to a carboxylic acidMinimize exposure to air; use deoxygenated solvents.
pH Neutral (~7)ModerateGeneral degradation pathwaysBuffer the solution if pH control is critical.
Acidic (<4)Low to ModeratePotential for acid-catalyzed reactionsEvaluate stability at the specific acidic pH of the experiment.
Basic (>8)LowPotential for base-catalyzed reactionsEvaluate stability at the specific basic pH of the experiment.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general method for assessing the stability of the compound under various stress conditions.

  • Preparation of Stock Solution :

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or DMSO) to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solutions :

    • Dilute the stock solution with the desired solvent system (e.g., buffer at a specific pH, water, organic solvent) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Application of Stress Conditions :

    • Thermal Stress : Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

    • Photostability : Expose test solutions to a light source (e.g., a photostability chamber). Keep a control sample wrapped in foil to protect it from light.

    • pH Stress : Adjust the pH of aqueous solutions using dilute HCl or NaOH to desired levels (e.g., pH 2, 7, 9) and incubate at a controlled temperature.

    • Oxidative Stress : Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the test solution.

  • Time Points :

    • Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis :

    • Analyze the aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Detection : Use a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).

    • Quantification : Determine the percentage of the remaining this compound and the formation of any degradation products by comparing peak areas to the t=0 sample.

Visualizations

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results (e.g., low yield, side products) check_purity Verify Purity of Starting Material (HPLC, NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the material (e.g., column chromatography, recrystallization) is_pure->purify No test_stability Assess Stability Under Reaction Conditions (Pilot reaction without other reagents) is_pure->test_stability Yes purify->check_purity is_stable Is the compound stable? test_stability->is_stable modify_conditions Modify Reaction Conditions (e.g., lower temperature, milder base/acid, shorter reaction time) is_stable->modify_conditions No proceed Proceed with Optimized Reaction is_stable->proceed Yes modify_conditions->test_stability

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways parent This compound oxidation Oxidation (O2, air) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis product_acid 6-fluoro-1H-indazole-3-carboxylic acid oxidation->product_acid product_photo Various Photoproducts photodegradation->product_photo product_hydrolysis Ring-Opened Products hydrolysis->product_hydrolysis

Caption: Potential degradation pathways.

References

Technical Support Center: 6-fluoro-1H-indazole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-fluoro-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The most optimized and prevalent method is the nitrosation of 6-fluoro-indole using a nitrosating agent like sodium nitrite in a slightly acidic aqueous environment.[1][2][3] This reaction proceeds through a multi-step pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carbaldehyde.[1][2][3] A reverse addition protocol, where the indole solution is slowly added to the nitrosating mixture, is recommended to minimize side reactions.[2][4][5]

Q2: Can I use a Vilsmeier-Haack reaction to directly formylate 6-fluoro-1H-indazole?

A2: No, direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1][2] This necessitates the use of alternative synthetic strategies, such as the nitrosation of the corresponding indole, to introduce the aldehyde functionality.

Q3: What are the primary applications of this compound?

A3: this compound is a valuable intermediate in medicinal chemistry.[1][2] The aldehyde group serves as a versatile handle for further chemical transformations, including Knoevenagel and Wittig condensations, and reductive amination, to produce a variety of polyfunctionalized 3-substituted indazoles.[1][2] The 6-fluoroindazole scaffold is a key component in the development of kinase inhibitors, which are investigated for the treatment of cancer.[6][7]

Q4: How does the fluorine substituent at the 6-position affect the reactivity of the indazole ring?

A4: The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the electronic properties of the indazole ring. In the synthesis via nitrosation of 6-fluoroindole, this electron-deficient nature generally leads to good yields.[1] In subsequent reactions, the fluorine atom can impact the reactivity of the N-H bond and the aromatic ring in reactions such as N-alkylation or cross-coupling, and may also influence the biological activity of the final compounds. For instance, fluorine substitution has been shown to improve enzymatic activity and cellular potency in some kinase inhibitors.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Synthesis of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product Incomplete reaction.- Ensure slow and controlled addition of the 6-fluoro-indole solution to the nitrosating mixture at 0 °C. - After addition, allow the reaction to stir at room temperature for a sufficient time (e.g., 5 hours) or gently heat to 50 °C to drive the reaction to completion.[1]
Degradation of the nitrosating agent.- Prepare the nitrosating mixture (NaNO₂ and acid) fresh and keep it at 0 °C before and during the addition of the indole.
Deep red or brown coloration of the crude product, difficult to purify Formation of dimeric byproducts. This is a common side reaction where the nucleophilic starting indole attacks a reaction intermediate.[3]- Employ a "reverse addition" technique: slowly add the 6-fluoro-indole solution to the vigorously stirred nitrosating mixture. This maintains a low concentration of the indole and favors the desired intramolecular reaction.[4][5] - Ensure efficient stirring throughout the reaction.
Isolation of a more polar byproduct Oxidation of the aldehyde to 6-fluoro-1H-indazole-3-carboxylic acid.[3]- Work up the reaction promptly upon completion. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] - During purification by column chromatography, the carboxylic acid will be more polar than the aldehyde.
Reactions of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low yield in Wittig reaction Steric hindrance or unfavorable electronics of the ylide.- For retrosynthetic planning, it is generally better to have the less substituted part of the final alkene come from the alkyl halide (and thus the ylide). - Ensure the use of a strong base (e.g., n-BuLi) to fully deprotonate the phosphonium salt and form the ylide.
Unstable ylide.- Prepare the ylide in situ and use it immediately.
Low yield in Knoevenagel condensation Incorrect choice of base or solvent.- Common bases for Knoevenagel condensations include piperidine, pyridine, or other amines. The choice of base and solvent should be optimized for the specific active methylene compound being used.
Reversibility of the reaction.- If the reaction is reversible, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Formation of N-1 and N-2 regioisomers during N-alkylation The indazole N-H is acidic and can be alkylated at either nitrogen. This is a very common issue in indazole chemistry.[8]- The choice of base and solvent is critical for controlling regioselectivity. For preferential N-1 alkylation, a strong base like NaH in a non-polar aprotic solvent like THF is often used. For N-2 alkylation, polar aprotic solvents like DMF with weaker bases such as K₂CO₃ may favor the N-2 isomer.[8]
Difficulty in separating N-1 and N-2 isomers.- The isomers can often be separated by column chromatography on silica gel as they typically have different polarities.[8] - Characterization by 2D NMR techniques like HMBC can help in unambiguously assigning the structure.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1][2][4]

Materials:

  • 6-fluoro-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 mmol, 8 equiv.) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equiv.) to the sodium nitrite solution at 0 °C. Keep the resulting mixture under an argon atmosphere for 10 minutes.

  • Reaction: In a separate flask, prepare a solution of 6-fluoro-indole (1 mmol, 1 equiv.) in DMF (3 mL).

  • Add the solution of 6-fluoro-indole to the nitrosating agent mixture at 0 °C over a period of 2 hours using a syringe pump.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours. Monitor the reaction by TLC.

  • Work-up: Extract the reaction mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water (3 x) and then with brine.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to obtain the pure this compound as a yellowish solid.[2]

Data Summary

Reactant Product Reaction Conditions Yield Reference
6-fluoro-indoleThis compoundNaNO₂, HCl, H₂O/DMF, 0 °C to RT, 5h84%[2]
5-fluoro-indole5-fluoro-1H-indazole-3-carbaldehydeNaNO₂, HCl, H₂O/DMF, 0 °C to RT, 5h87%[2]
6-bromo-indole6-bromo-1H-indazole-3-carbaldehydeNaNO₂, HCl, H₂O/DMF, 0 °C to 50 °C, 5h78%[1]
6-nitro-indole6-nitro-1H-indazole-3-carbaldehydeNaNO₂, HCl, H₂O/DMF, 0 °C to 50 °C, 48h91%[1]

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Nitrosating Mixture Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve NaNO₂ in H₂O/DMF prep2 Cool to 0 °C prep1->prep2 prep3 Slowly add 2N HCl prep2->prep3 prep4 Stir for 10 min under Argon prep3->prep4 reac2 Slowly add indole solution to nitrosating mixture at 0 °C (2h) prep4->reac2 reac1 Dissolve 6-fluoro-indole in DMF reac1->reac2 reac3 Stir at room temperature (5h) work1 Extract with Ethyl Acetate reac3->work1 work2 Wash with H₂O and Brine work1->work2 work3 Dry over MgSO₄ work2->work3 work4 Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5 final_product This compound work5->final_product

Caption: Workflow for the synthesis of this compound.

Representative Signaling Pathway: Inhibition of FGFR

Derivatives of this compound are investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase involved in cell proliferation and survival.

G FGF FGF Ligand FGFR FGFR (Tyrosine Kinase) FGF->FGFR Binds and activates P1 Phosphorylation FGFR->P1 Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K PI3K-AKT Pathway P1->PI3K PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor 6-Fluoroindazole Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a 6-fluoroindazole derivative.

References

Characterization of unexpected byproducts in 6-fluoro-1H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde. The information is designed to help identify and resolve common issues, particularly the formation of unexpected byproducts, during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported and optimized method is the nitrosation of 6-fluoro-1H-indole using sodium nitrite (NaNO₂) in a slightly acidic aqueous medium.[1] This reaction proceeds through a multi-step pathway that involves the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to yield the desired this compound.[1]

Q2: I am observing a dark, often red or brown, insoluble material in my reaction mixture. What is this byproduct and how can I prevent its formation?

A2: The formation of dark-colored, insoluble materials is a common side reaction, leading to lower yields. These byproducts are typically dimers formed from the nucleophilic addition of the starting 6-fluoro-1H-indole onto a reactive intermediate in the reaction pathway.[1][2] To minimize the formation of these dimers, it is crucial to maintain a low concentration of the starting indole at all times. This can be achieved by employing a "reverse addition" technique, where a solution of the 6-fluoro-1H-indole is added slowly and controllably to the pre-formed nitrosating mixture (sodium nitrite and acid).[1][2]

Q3: My product yield is low, and I've isolated a significant amount of a more polar byproduct that is not the dimer. What could it be?

A3: A common polar byproduct is the corresponding 6-fluoro-1H-indazole-3-carboxylic acid.[3][4] Its formation can be attributed to the over-oxidation of the aldehyde product or a reaction intermediate under the reaction conditions. Prompt work-up of the reaction upon completion can help to minimize the formation of this carboxylic acid byproduct.

Q4: How can I differentiate between the desired aldehyde, the unreacted starting material, and the major byproducts using TLC?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. Generally, the starting material, 6-fluoro-1H-indole, will be the least polar spot. The desired product, this compound, will be more polar than the starting material. The 6-fluoro-1H-indazole-3-carboxylic acid will be significantly more polar, often staying close to the baseline depending on the eluent system. The dimeric byproducts may have varying polarities but are often less soluble and may streak on the TLC plate.

Q5: Is the Vilsmeier-Haack reaction a viable alternative for the direct formylation of 6-fluoro-1H-indazole?

A5: Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally reported to be ineffective.[2] This necessitates the use of alternative synthetic strategies, with the nitrosation of the corresponding indole being the most successful and commonly employed approach.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Desired Product Formation of dimeric byproducts due to high concentration of starting material.Employ the "reverse addition" technique: slowly add the 6-fluoro-1H-indole solution to the nitrosating mixture.[1][2] Ensure efficient stirring to avoid localized high concentrations.
Incomplete reaction.Increase reaction time and monitor closely by TLC or LC-MS. Ensure the stoichiometry of reagents is correct.
Over-oxidation to carboxylic acid.Work up the reaction promptly after completion. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Presence of Red/Brown Insoluble Material Formation of indole dimers.Utilize the reverse addition technique as mentioned above.[1][2] Control the rate of acid addition to the sodium nitrite solution to maintain a consistent, low temperature.
Polymerization of starting material or intermediates.Maintain strict temperature control, preferably at 0 °C, during the addition of reagents.
Isolation of a Highly Polar Byproduct Formation of 6-fluoro-1H-indazole-3-carboxylic acid.Minimize reaction time after the consumption of starting material. Purify the crude product using column chromatography with a suitable solvent gradient to separate the aldehyde from the more polar acid.
Difficulty in Product Purification Presence of multiple, closely-eluting byproducts.Utilize column chromatography on silica gel with a carefully selected eluent system, such as a gradient of petroleum ether/ethyl acetate, for purification.[1] Recrystallization may also be an effective purification method for the final product.

Summary of Compound Data

Below is a summary of the key compounds involved in the synthesis and their typical characteristics.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Appearance Key Analytical Features (Expected)
6-fluoro-1H-indole (Starting Material)C₈H₆FN135.14Beige-brown crystalline powder[5]Less polar on TLC.
This compound (Product)C₈H₅FN₂O164.14Yellowish solid[1]Aldehyde proton (CHO) signal around 10.2 ppm in ¹H NMR. Carbonyl (C=O) stretch around 1675-1695 cm⁻¹ in IR.
6-fluoro-1H-indazole-3-carboxylic acid (Byproduct)C₈H₅FN₂O₂180.14White to light yellow crystalline solid[3]More polar on TLC. Broad OH signal in ¹H NMR. Absence of aldehyde proton signal.
Dimeric Byproducts Variable~268.26 (for C₁₆H₁₁F₂N₃)Dark red or brown insoluble solid[2]Complex NMR spectra. Higher mass in MS analysis.

Experimental Protocols

Synthesis of this compound (Optimized Reverse Addition Method)

This protocol is adapted from a general procedure for the synthesis of indazole-3-carboxaldehydes.[1]

  • Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve sodium nitrite (4 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (3.5 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10-15 minutes.

  • Preparation of Substrate Solution: In a separate flask, dissolve 6-fluoro-1H-indole (1 equivalent) in a minimal amount of a suitable solvent like DMF.

  • Reverse Addition: Add the 6-fluoro-1H-indole solution to the vigorously stirred nitrosating mixture at 0 °C dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate, e.g., 8:2) to yield the pure product.[1]

Analytical HPLC Method for Purity Assessment

This method is adapted from a protocol for the related 6-nitro derivative and may require optimization.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile or a mixture of acetonitrile and water.

Visualizations

Reaction_Pathway A 6-Fluoro-1H-indole C [Reactive Intermediate] A->C Nitrosation E Dimeric Byproducts A->E B Nitrosating Agent (HNO2) B->C D This compound (Desired Product) C->D Ring Opening & Recyclization C->E Side Reaction (Attack by Indole) F 6-Fluoro-1H-indazole-3-carboxylic acid (Oxidation Byproduct) D->F Over-oxidation

Caption: Synthetic pathway and formation of byproducts.

Troubleshooting_Workflow start Synthesis of this compound check_yield Low Yield? start->check_yield check_color Dark/Insoluble Material Present? check_yield->check_color Yes end_ok Successful Synthesis check_yield->end_ok No check_polar High Polarity Byproduct on TLC? check_color->check_polar No solution_dimer Cause: Dimer Formation Solution: Use 'Reverse Addition', ensure low temp & good stirring. check_color->solution_dimer Yes solution_oxidation Cause: Over-oxidation to Acid Solution: Prompt work-up, consider inert atmosphere. check_polar->solution_oxidation Yes solution_incomplete Cause: Incomplete Reaction Solution: Increase reaction time, check stoichiometry. check_polar->solution_incomplete No end_purify Proceed to Purification solution_dimer->end_purify solution_oxidation->end_purify solution_incomplete->end_purify

Caption: Troubleshooting decision tree for the synthesis.

Byproduct_ID_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc lcms LC-MS Analysis start->lcms Confirm Mass spot1 Spot 1 (Low Polarity) tlc->spot1 spot2 Spot 2 (Mid Polarity) tlc->spot2 spot3 Spot 3 (High Polarity) tlc->spot3 spot4 Spot 4 (Insoluble/Streak) tlc->spot4 id1 Unreacted 6-Fluoro-1H-indole lcms->id1 id2 Desired Product (this compound) lcms->id2 id3 Carboxylic Acid Byproduct lcms->id3 id4 Dimeric Byproducts lcms->id4 spot1->id1 Identity spot2->id2 Identity spot3->id3 Identity spot4->id4 Identity

Caption: General workflow for byproduct identification.

References

Validation & Comparative

A Comparative Guide to 6-fluoro-1H-indazole-3-carbaldehyde and 6-bromo-1H-indazole-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of a multitude of therapeutic agents, most notably protein kinase inhibitors.[1] Within this class of compounds, functionalized indazole-3-carbaldehydes serve as critical intermediates, providing a versatile platform for the synthesis of complex, biologically active molecules. This guide presents a detailed comparison of two key halogenated analogues: 6-fluoro-1H-indazole-3-carbaldehyde and 6-bromo-1H-indazole-3-carbaldehyde.

This comparison focuses on their physicochemical properties, synthetic routes, chemical reactivity, and potential implications for biological activity, supported by experimental data and established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. The substitution of fluorine versus bromine at the 6-position significantly impacts molecular weight and melting point, which can influence solubility and crystalline properties.

PropertyThis compound6-bromo-1H-indazole-3-carbaldehyde
CAS Number 518987-33-2885271-72-7[2]
Molecular Formula C₈H₅FN₂OC₈H₅BrN₂O[2]
Molecular Weight 164.14 g/mol 225.04 g/mol [2]
Appearance Yellowish solid[3]Brown solid[3]
Melting Point 186 °C[4]229 °C
Boiling Point Not available414.1 °C at 760 mmHg (Predicted)
Purity ≥95%≥95%[5]

Synthesis and Experimental Protocols

Both 6-fluoro- and 6-bromo-1H-indazole-3-carbaldehyde can be efficiently synthesized from their respective 6-substituted indole precursors via an optimized nitrosation reaction. This transformation provides a direct and high-yielding route to these valuable intermediates.[3]

General Synthetic Workflow

The synthesis proceeds through the nitrosation of the indole at the C3 position, leading to an oxime intermediate. Subsequent water addition triggers ring-opening, followed by recyclization to form the final indazole-3-carbaldehyde product.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 6-Halo-indole 6-Halo-indole Indole_Addition Slow Addition of Indole Solution 6-Halo-indole->Indole_Addition NaNO2 NaNO2 Nitrosating_Mixture Formation of Nitrosating Mixture NaNO2->Nitrosating_Mixture HCl HCl HCl->Nitrosating_Mixture DMF_H2O DMF/H2O DMF_H2O->Nitrosating_Mixture Nitrosating_Mixture->Indole_Addition Reaction_Progression Stirring at RT or 50 °C Indole_Addition->Reaction_Progression Extraction EtOAc Extraction Reaction_Progression->Extraction Washing Wash with H2O & Brine Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product 6-Halo-1H-indazole-3-carbaldehyde Purification->Final_Product

General workflow for the synthesis of 6-halo-1H-indazole-3-carbaldehydes.
Experimental Protocol: Synthesis via Nitrosation of Indoles[3]

This protocol is adapted from a general procedure and specifies conditions for both target compounds.

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 mmol, 8.0 equiv.) in a mixture of deionized water (4 mL) and N,N-Dimethylformamide (DMF, 3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous hydrochloric acid (HCl, 1.33 mL, 2.7 mmol, 2.7 equiv.).

  • Stir the resulting mixture under argon for 10 minutes at 0 °C.

2. Addition of the Indole Substrate:

  • Prepare a solution of the respective 6-halo-indole (1.0 mmol, 1.0 equiv.) in DMF (3 mL).

    • For this compound: Use 6-fluoro-indole.

    • For 6-bromo-1H-indazole-3-carbaldehyde: Use 6-bromo-indole.

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

3. Reaction Progression:

  • For this compound: After the addition is complete, stir the reaction mixture for 5 hours at room temperature. The reaction yields approximately 84% of the product.[3]

  • For 6-bromo-1H-indazole-3-carbaldehyde: After the addition is complete, stir the reaction for 2 hours at room temperature, then heat to 50 °C and stir for an additional 3 hours. The reaction yields approximately 78% of the product.[3]

4. Work-up and Purification:

  • Upon completion, extract the reaction mixture three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers three times with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to obtain the pure compound.

Chemical Reactivity and Synthetic Utility

The aldehyde and halogen moieties on the indazole scaffold are key functional groups that dictate the synthetic utility of these molecules.

Reactions of the Aldehyde Group

The aldehyde at the C3 position is a versatile handle for a variety of transformations, including:

  • Reductive Amination: To introduce diverse amine side chains, a crucial step in building libraries of potential drug candidates. This one-pot reaction typically involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction with an agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[6]

  • Wittig Reaction: To form alkenes, enabling carbon chain extension.

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

  • Cyclization Reactions: To construct further heterocyclic rings, such as oxazoles or benzimidazoles.

Reactions Involving the Halogen Substituent

The nature of the halogen at the C6 position creates a significant divergence in reactivity and synthetic strategy between the two compounds.

6-bromo-1H-indazole-3-carbaldehyde: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, making this intermediate highly valuable for introducing molecular diversity. Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids. This is a widely used strategy to build biaryl scaffolds common in kinase inhibitors.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of a wide range of amine and aniline derivatives.[9]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

This compound: The C-F bond is significantly stronger than the C-Br bond, making the fluoro-analogue generally unreactive in standard palladium-catalyzed cross-coupling reactions where the halogen acts as a leaving group. However, the strong electron-withdrawing nature of fluorine can activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions under specific conditions, although this is less common for a C-F bond on a benzene ring compared to more activated systems. The primary role of the fluorine substituent is often not as a leaving group but as a modulator of physicochemical and biological properties.

Implications for Biological Activity and Drug Design

While no direct comparative biological studies between these two specific compounds are publicly available, their structural differences have important implications for drug discovery based on established medicinal chemistry principles.

The indazole core is a key pharmacophore in many approved kinase inhibitors, such as Axitinib and Pazopanib, where it acts as a hinge-binding motif.[10] The aldehyde at C3 is a precursor to the side chains that occupy the solvent-exposed regions of the kinase active site.

G Kinase Protein Kinase (e.g., VEGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Block Block->PhosphoSubstrate

Indazole inhibitors block kinase activity by competing with ATP.
  • Role of the 6-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with vastly different electronic properties. Its introduction can:

    • Enhance Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site.

    • Modulate pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of the indazole N-H, affecting its ionization state and hydrogen bonding potential.

    • Block Metabolic Sites: A C-F bond is resistant to oxidative metabolism, making it a common strategy to improve the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolic attack.

  • Role of the 6-Bromo Substituent: The primary role of the bromine atom in a drug discovery context is often as a synthetic handle . It allows for the rapid generation of analogues via cross-coupling reactions (as described in the reactivity section). This enables extensive exploration of the structure-activity relationship (SAR) around the 6-position of the indazole core. While bromine can also participate in halogen bonding, its main utility in this context is synthetic diversification.

Conclusion

Both this compound and 6-bromo-1H-indazole-3-carbaldehyde are valuable building blocks in drug discovery, sharing a common and synthetically accessible indazole-3-carbaldehyde core. The choice between them depends critically on the intended synthetic strategy and the desired properties of the final target molecules.

  • 6-bromo-1H-indazole-3-carbaldehyde is the intermediate of choice for programs requiring broad and rapid diversification at the 6-position through well-established palladium-catalyzed cross-coupling chemistry.

  • This compound is preferred when the goal is to incorporate a fluorine atom into the final target to modulate physicochemical properties, enhance binding interactions, or improve metabolic stability. Its synthetic utility lies in the reactions of the aldehyde, with the fluorine atom being a permanent feature of the scaffold.

A thorough understanding of these differences in reactivity and function is essential for researchers to efficiently design and execute synthetic strategies aimed at discovering novel indazole-based therapeutics.

References

A Data-Driven Comparison of Fluorinated vs. Non-Fluorinated Indazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indazole analogs, a "privileged structure" in numerous therapeutic agents.[1][2] The introduction of fluorine atoms into the indazole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.

Comparative Biological Activity Data

The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indazole derivatives across various biological targets. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Enzyme Inhibition Data
Compound TypeTarget EnzymeCompound ExampleIC50 (nM)Reference
Fluorinated ROCK16-fluoroindazole derivative (52)14[3]
Fluorinated ROCK14-fluoroindazole derivative (51)2500[3]
Fluorinated FGFR12,6-difluoro-3-methoxyphenyl derivative (100)< 4.1[4]
Fluorinated FGFR22,6-difluoro-3-methoxyphenyl derivative (100)2.0[4]
Fluorinated Pim-1 Kinase2,6-difluorophenyl derivative (82a)0.4[4]
Fluorinated Pim-2 Kinase2,6-difluorophenyl derivative (82a)1.1[4]
Fluorinated Pim-3 Kinase2,6-difluorophenyl derivative (82a)0.4[4]
Fluorinated Anaplastic Lymphoma Kinase (ALK)Entrectinib (127)12[4]
Fluorinated EGFR T790M1H-indazole analogue (109)5.3[4]
Non-Fluorinated FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine (98)15.0[4]
Non-Fluorinated ERK1/21H-indazole amide derivative (116)9.3[2][4]
Non-Fluorinated COX-2Indazole23,420[5]
Non-Fluorinated COX-25-aminoindazole12,320[5]
Non-Fluorinated COX-26-nitroindazole19,220[5]
Non-Fluorinated IDO13-substituted 1H-indazole (121)720[2][4]
Table 2: Cellular Activity Data (Antiproliferative IC50)
Compound TypeCell LineCompound ExampleIC50 (µM)Reference
Fluorinated KG1 (leukemia)2,6-difluoro-3-methoxyphenyl derivative (100)0.0253[4]
Fluorinated SNU16 (gastric carcinoma)2,6-difluoro-3-methoxyphenyl derivative (100)0.0774[4]
Fluorinated HT29 (colon carcinoma)1H-indazole amide derivative (117)6.1[4]
Non-Fluorinated K562 (chronic myeloid leukemia)Indazole derivative (6o)5.15[6]
Non-Fluorinated WiDr (colorectal carcinoma)Curcumin indazole analog (3b)27.20[7]
Non-Fluorinated 4T1 (breast cancer)Indazole derivative (2f)0.23 - 1.15[8]
Non-Fluorinated A549 (lung), K562, PC3 (prostate), Hep-G2 (liver)Various indazole derivatives0.625 - 10[2][6]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Protein Kinase Inhibition Assay (General Protocol)

This assay determines a compound's ability to inhibit a specific protein kinase.

  • Preparation : Prepare a solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • Reaction Mixture : In a 96-well plate, add the kinase enzyme, a specific substrate for the kinase, and the test compound at various concentrations. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Initiation : Start the kinase reaction by adding a solution of Adenosine Triphosphate (ATP).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

  • Detection : Stop the reaction and measure kinase activity. A common method uses a luminescence-based reagent (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining.[9] Luminescence is measured with a microplate luminometer.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cell lines.[10]

  • Cell Seeding : Seed cancer cells (e.g., A549, K562, PC3) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[2][6]

  • Compound Treatment : Treat the cells with various concentrations of the indazole compounds and incubate for a set period, typically 48 hours.[2][6]

  • MTT Addition : Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][10]

  • Solubilization : Remove the MTT medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 500 and 600 nm.[1]

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the resulting dose-response curve.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated indazoles.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Indazole Indazole Inhibitor Indazole->MEK Indazole->ERK

Caption: A simplified MAPK/ERK signaling pathway often targeted by indazole kinase inhibitors.

G A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compounds B Dispense Compounds & Kinase into 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Measure Luminescence (Plate Reader) E->F G Data Analysis: Calculate % Inhibition & Determine IC50 F->G

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The strategic placement of fluorine atoms on the indazole scaffold can significantly enhance biological activity. As shown in the comparative data, fluorination often leads to a marked increase in potency for enzyme inhibition, with IC50 values frequently shifting from the micromolar to the nanomolar range. For example, the introduction of fluorine at the C6 position of an indazole derivative dramatically improved ROCK1 inhibitory potency and oral bioavailability.[3] Similarly, di-fluoro substitutions on associated phenyl rings have resulted in highly potent FGFR and Pim kinase inhibitors.[4] While non-fluorinated indazoles demonstrate a broad range of activities, fluorination represents a powerful strategy for optimizing lead compounds in drug discovery, leading to improved efficacy and pharmacokinetic properties.[1][11]

References

A Comparative Guide to the Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis methods for 6-fluoro-1H-indazole-3-carbaldehyde, a key building block in medicinal chemistry. Below, we detail two prominent synthetic routes, presenting their experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.

Method 1: Nitrosation of 6-fluoro-indole

This approach is a direct and efficient method for the synthesis of this compound from the readily available starting material, 6-fluoro-indole. The reaction proceeds via an in situ generation of a nitrosating agent, which reacts with the indole to form the indazole ring system.

Experimental Protocol

A solution of 6-fluoro-indole (270 mg, 2 mmol) in dimethylformamide (DMF) is added dropwise over a period of 2 hours to a cooled (0 °C) and stirred solution of sodium nitrite (NaNO2, 1.1 g, 16 mmol, 8 equiv.) and hydrochloric acid (HCl, 2.7 equiv. in water and DMF). After the addition is complete, the reaction mixture is stirred at room temperature for 5 hours. The resulting mixture is then subjected to an aqueous workup, extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.[1]

Logical Workflow of Nitrosation Method

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-fluoro-indole 6-fluoro-indole Reaction_Mixture Reaction Mixture @ 0°C to RT 6-fluoro-indole->Reaction_Mixture NaNO2 NaNO2 NaNO2->Reaction_Mixture HCl HCl HCl->Reaction_Mixture DMF/Water DMF/Water DMF/Water->Reaction_Mixture Aqueous_Workup Aqueous Workup & Extraction Reaction_Mixture->Aqueous_Workup 5 hours Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound via nitrosation.

Method 2: Reduction of 6-fluoro-1H-indazole-3-carboxylic acid

This alternative method utilizes the commercially available 6-fluoro-1H-indazole-3-carboxylic acid as the starting material. The synthesis involves the selective reduction of the carboxylic acid functional group to an aldehyde. This can be a two-step process involving an intermediate alcohol, followed by oxidation.

Experimental Protocol

Step 1: Reduction to (6-fluoro-1H-indazol-3-yl)methanol

To a stirred suspension of lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 6-fluoro-1H-indazole-3-carboxylic acid in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude (6-fluoro-1H-indazol-3-yl)methanol.

Step 2: Oxidation to this compound

The crude (6-fluoro-1H-indazol-3-yl)methanol is dissolved in a suitable solvent such as dichloromethane (DCM). An oxidizing agent, for instance, manganese dioxide (MnO2), is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidizing agent. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give the desired this compound.

Logical Workflow of Reduction-Oxidation Method

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation cluster_product Final Product Carboxylic_Acid 6-fluoro-1H-indazole-3-carboxylic acid Reduction Reduction with LiAlH4 in THF Carboxylic_Acid->Reduction Alcohol_Intermediate (6-fluoro-1H-indazol-3-yl)methanol Reduction->Alcohol_Intermediate Oxidation Oxidation with MnO2 in DCM Alcohol_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product G cluster_reactions Chemical Transformations cluster_products Derivative Classes Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Oxidation Oxidation Start->Oxidation Condensation Condensation Reactions Start->Condensation Amines Amines Reductive_Amination->Amines Alkenes Alkenes Wittig_Reaction->Alkenes Carboxylic_Acids Carboxylic_Acids Oxidation->Carboxylic_Acids Heterocycles Heterocycles Condensation->Heterocycles

References

A Spectroscopic Showdown: Unraveling the Isomers of 6-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of 6-fluoro-1H-indazole-3-carbaldehyde and its positional isomers is crucial for researchers in medicinal chemistry and drug development. These compounds serve as versatile building blocks in the synthesis of complex heterocyclic molecules, and unambiguous characterization is paramount for ensuring the desired structure and purity of subsequent products. This guide provides a comprehensive comparison of the spectroscopic data for various fluoro-isomers of 1H-indazole-3-carbaldehyde, supported by experimental protocols and a logical workflow for their characterization.

While extensive experimental data is readily available for the 5-fluoro and 6-fluoro isomers, complete, publicly accessible experimental spectroscopic data for the 4-fluoro and 7-fluoro isomers of 1H-indazole-3-carbaldehyde is limited. The following comparison primarily focuses on the well-documented 5- and 6-fluoro isomers.

Spectroscopic Data Comparison

The key to distinguishing between the different fluoro-isomers of 1H-indazole-3-carbaldehyde lies in the subtle yet significant differences in their spectroscopic signatures. The position of the fluorine atom on the benzene ring influences the electronic environment of the molecule, leading to distinct shifts in nuclear magnetic resonance (NMR) spectra, characteristic vibrations in infrared (IR) spectroscopy, and specific fragmentation patterns in mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern of the indazole core. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecule's structure.

Table 1: ¹H NMR Spectroscopic Data for Fluoro-1H-indazole-3-carbaldehyde Isomers

IsomerSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
5-Fluoro Acetone-d₆13.20 (brs, 1H, NH), 10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H), 7.34 (td, J = 9.1, 2.5 Hz, 1H, Ar-H)[1]
6-Fluoro Acetone-d₆13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H, Ar-H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H, Ar-H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H, Ar-H)[1]
4-Fluoro -Data not readily available in the public domain.
7-Fluoro -Data not readily available in the public domain.

Table 2: ¹³C NMR Spectroscopic Data for Fluoro-1H-indazole-3-carbaldehyde Isomers

IsomerSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
5-Fluoro Acetone-d₆187.4 (CHO), 160.5 (d, ¹J(C-F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C-F) = 11 Hz), 117.6 (d, ²J(C-F) = 27 Hz), 113.49 (d, ³J(C-F) = 9.7 Hz), 105.9 (d, ²J(C-F) = 25 Hz)[1]
6-Fluoro Acetone-d₆187.6 (CHO), 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)[1]
4-Fluoro -Data not readily available in the public domain.
7-Fluoro -Data not readily available in the public domain.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic stretching frequencies of the N-H, C=O (aldehyde), and C-F bonds, as well as the aromatic C-H and C=C vibrations, can aid in the identification of the isomers.

Table 3: IR Spectroscopic Data for Fluoro-1H-indazole-3-carbaldehyde Isomers

IsomerSample PhaseCharacteristic Absorption Bands (ν, cm⁻¹)
5-Fluoro Neat3315, 3185 (N-H), 1683, 1656 (C=O), 1486, 1446 (aromatic C=C), 1175 (C-F)[1]
6-Fluoro Neat3142 (N-H), 1695, 1675 (C=O), 1633, 1463 (aromatic C=C), 1149 (C-F)[1]
4-Fluoro -Data not readily available in the public domain.
7-Fluoro -Data not readily available in the public domain.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the isomers. The exact mass measurement provides a high degree of confidence in the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Fluoro-1H-indazole-3-carbaldehyde Isomers

IsomerIonization ModeCalculated [M-H]⁻ (m/z)Found [M-H]⁻ (m/z)
5-Fluoro ESI⁻163.0308163.0304[1]
6-Fluoro ESI⁻163.0308163.0304[1]
4-Fluoro -Data not readily available in the public domain.
7-Fluoro -Data not readily available in the public domain.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of fluoro-1H-indazole-3-carbaldehyde isomers, based on established literature procedures.

Synthesis of Fluoro-1H-indazole-3-carbaldehydes

A common method for the synthesis of 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding substituted indoles.

General Procedure:

  • To a solution of sodium nitrite (NaNO₂) in deionized water and DMF at 0 °C, slowly add hydrochloric acid (HCl).

  • To this mixture, add a solution of the appropriate fluoro-indole in DMF at 0 °C.

  • The reaction mixture is then stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure fluoro-1H-indazole-3-carbaldehyde isomer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer. The samples are dissolved in a deuterated solvent such as acetone-d₆ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using a universal attenuated total reflectance (ATR) sampling accessory for neat solid samples. The data is reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): HRMS data is obtained using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.

Visualization of the Spectroscopic Characterization Workflow

The logical workflow for the spectroscopic characterization of a synthesized this compound isomer is illustrated below. This process ensures a systematic and thorough analysis to confirm the identity and purity of the compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Fluoro-Indazole-3-carbaldehyde Isomer Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Confirmation Data Analysis & Structure Elucidation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

The Pivotal Role of the 6-Fluoro Substituent in the Structure-Activity Relationship of 1H-Indazole-3-Carbaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 6-fluoro-1H-indazole-3-carbaldehyde analogs reveals critical insights into their structure-activity relationship (SAR), particularly in the context of kinase inhibition for cancer therapy. The strategic placement of the fluorine atom at the C6 position of the indazole ring, combined with modifications at the C3 position, significantly influences the potency and selectivity of these compounds. This guide provides a comparative analysis of these analogs, supported by experimental data and methodologies, to aid researchers and drug development professionals in the design of next-generation inhibitors.

The indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] The aldehyde functional group at the C3 position of 1H-indazole-3-carbaldehydes serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for extensive exploration of the chemical space and optimization of biological activity.[3][4]

Comparative Analysis of Biological Activity

The introduction of a fluorine atom at the 6-position of the indazole ring has been shown to be advantageous for the enzymatic activity and cellular potency of kinase inhibitors.[5] This is often attributed to the ability of fluorine to form favorable interactions within the kinase binding pocket and to modulate the physicochemical properties of the molecule, such as metabolic stability.[6]

To illustrate the SAR of this compound analogs, the following table summarizes the inhibitory activities of representative compounds against various kinases. The data is compiled from multiple studies and highlights the impact of substitutions at the C3 and other positions of the indazole ring.

Compound IDR1 (C3-position)R2 (Other Substitutions)Target KinaseIC50 (nM)Reference
1a -CHO6-FFGFR1-[5]
1b Substituted Phenyl Amide6-FFGFR13.3[7]
1c Substituted Phenyl Amide6-FFGFR115.0[7]
2a -CHO6-Br--[3][8]
3a -CHO5-F--[3]
4a Indazole-3-carboxamide-CRAC channel<1000[9]
5a 3-phenyl-1H-indazole-Anticandidal-[10]
6a 3-chloro-6-nitro-1H-indazole-Antileishmanial11230[11][12]

Key Observations from SAR Data:

  • Importance of C3-Substitutions: The transformation of the C3-carbaldehyde into larger, more complex moieties, such as substituted phenyl amides (compounds 1b and 1c ), leads to potent inhibition of kinases like FGFR1.[7] This suggests that the C3 position is a critical vector for establishing key interactions within the ATP-binding pocket of kinases.

  • Role of the 6-Fluoro Group: The presence of a fluorine atom at the C6 position is a recurring motif in potent kinase inhibitors. Studies on FGFR inhibitors have shown that 6-fluoro substitution can enhance both enzymatic and cellular activity.[5]

  • Impact of Alternative Halogenation: Comparison with a 6-bromo analog (2a ) highlights that the nature of the halogen at C6 can influence activity, although direct comparative inhibitory data is not available in the provided context.[3]

  • Positional Isomers: The activity can be sensitive to the position of the fluorine atom, as seen with the 5-fluoro analog (3a ), emphasizing the specific role of the 6-position.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the synthesis and biological evaluation of these analogs are crucial.

Synthesis of this compound (1a)

A common synthetic route to 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole.[3][4]

Procedure:

  • To a solution of 6-fluoro-indole in a suitable solvent (e.g., a mixture of water and an organic solvent), sodium nitrite is added at 0 °C.

  • An acid (e.g., acetic acid) is then added dropwise to the cooled mixture.

  • The reaction is stirred at room temperature for several hours.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over magnesium sulfate.

  • The crude product is purified by column chromatography on silica gel to yield this compound.[3]

Kinase Inhibition Assay (Example: FGFR1)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.

Procedure:

  • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[13]

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors is guided by an understanding of their role in cellular signaling pathways. The following diagrams illustrate a generalized kinase signaling pathway and a typical workflow for inhibitor screening.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS Receptor->RAS Activates Ligand Growth Factor (e.g., FGF) Ligand->Receptor Binds Indazole_Inhibitor 6-Fluoro-1H-indazole Analog Indazole_Inhibitor->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., 6-fluoro-indole) Synth Chemical Synthesis (e.g., Nitrosation) Start->Synth Purify Purification & Characterization Synth->Purify Library Analog Library Purify->Library Assay In Vitro Kinase Assay (e.g., FGFR1) Library->Assay Cell_Assay Cell-Based Proliferation Assay Library->Cell_Assay IC50 IC50 Determination Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the Synthesis and Screening of Kinase Inhibitors.

References

A Comparative Guide to Modern Indazole Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. Consequently, the development of efficient and versatile synthetic routes to functionalized indazoles remains a critical area of research. This guide provides a comparative analysis of prominent modern synthetic strategies, including the Davis-Beirut reaction, [3+2] dipolar cycloaddition, and transition-metal-catalyzed C-H activation/annulation. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to assist researchers in selecting the most suitable method for their specific synthetic goals.

Performance Comparison of Indazole Synthetic Routes

The choice of a synthetic route is often a balance between yield, substrate scope, reaction conditions, and the accessibility of starting materials. The following table summarizes the typical efficiencies and conditions for several widely employed methods.

Synthesis MethodTypical Starting MaterialsKey Reagents/CatalystsSolvent(s)Temp. (°C)Time (h)Yield (%)Key AdvantagesKey Limitations
Davis-Beirut Reaction 2-NitrobenzylaminesBase (e.g., KOH, NaOH)Alcoholic Solvents60660-90[1]Metal-free, inexpensive starting materials, good for 2H-indazoles and indazolones.[1][2]Can be low-yielding with certain substrates; may require optimization of water content.[1]
[3+2] Dipolar Cycloaddition Sydnones and Aryne PrecursorsFluoride source (e.g., CsF, TBAF) for aryne generationAcetonitrile, THFRoom Temp.~1-2>80[1][3]High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[1][3]Requires synthesis of sydnone precursors; some sydnones may be unreactive.[1]
Rh(III)/Cu(II)-Catalyzed C-H Annulation Arylimidates and Nitrosobenzenes[Cp*RhCl2]2, Cu(OAc)2, AgSbF61,2-Dichloroethane8024Good-High[4]High functional group tolerance, direct C-H functionalization.[4]Requires expensive transition-metal catalysts and additives.[4]
Copper-Catalyzed 3-Component Reaction 2-Bromobenzaldehydes, Primary Amines, Sodium AzideCuI, TMEDADMSO12012Good[5]One-pot synthesis of 2-aryl-2H-indazoles.[5]High temperatures, potential for side reactions.
PIFA-Mediated Oxidative C-N Formation Arylhydrazones[Bis(trifluoroacetoxy)iodo]benzene (PIFA)DichloromethaneRoom Temp.~1High[2]Metal-free, mild conditions, broad substrate scope for 1H-indazoles.[2]Stoichiometric use of a hypervalent iodine reagent.
Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in a selection of key indazole synthesis methods.

Indazole_Synthesis_Overview cluster_DavisBeirut Davis-Beirut Reaction cluster_Cycloaddition [3+2] Dipolar Cycloaddition cluster_CH_Activation Transition-Metal-Catalyzed C-H Annulation DB_Start 2-Nitrobenzylamine DB_Int Carbanion Intermediate DB_Start->DB_Int Base (e.g., KOH) DB_Product 2H-Indazole DB_Int->DB_Product Intramolecular Cyclization Cyc_Start1 Sydnone Cyc_Adduct Bicyclic Adduct Cyc_Start1->Cyc_Adduct Cyc_Start2 Aryne Precursor Cyc_Aryne Aryne Cyc_Start2->Cyc_Aryne CsF or TBAF Cyc_Aryne->Cyc_Adduct Cyc_Product 2H-Indazole Cyc_Adduct->Cyc_Product -CO2 CH_Start1 Aryl Imidate CH_Int Rhodacycle Intermediate CH_Start1->CH_Int [Rh(III)] CH_Start2 Nitrosobenzene CH_Product 1H-Indazole CH_Start2->CH_Product CH_Int->CH_Product + Nitrosobenzene, [Cu(II)]

Caption: Overview of key indazole synthesis strategies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol is adapted from the general principles of the Davis-Beirut reaction.[2]

  • Reaction Setup: A solution of a 2-nitrobenzylamine derivative is prepared in an alcoholic solvent, such as ethanol or methanol.

  • Base Addition: An aqueous solution of a strong base, typically 5% potassium hydroxide (KOH), is added to the reaction mixture.[2]

  • Heating: The mixture is heated to around 60°C and stirred for several hours (e.g., 6 hours).[2]

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2H-indazole.

[3+2] Dipolar Cycloaddition of a Sydnone and an Aryne

This procedure is based on the highly efficient cycloaddition methodology for 2H-indazole synthesis.[1][3]

  • Reactant Preparation: In a suitable flask, the sydnone precursor (1.0 equivalent) and the o-(trimethylsilyl)aryl triflate (aryne precursor, 1.2 equivalents) are dissolved in a dry solvent such as acetonitrile.

  • Initiation: A fluoride source, such as cesium fluoride (CsF, 2.0 equivalents), is added to the mixture to generate the aryne in situ.

  • Reaction: The reaction is stirred at room temperature for a specified time, typically 1-2 hours, while being monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to afford the pure 2H-indazole. This method is known for its high yields and mild conditions.[3]

Rh(III)/Cu(II)-Catalyzed C-H Annulation for 1H-Indazole Synthesis

This protocol describes a modern C-H activation approach to synthesize 1H-indazoles.[1][4]

  • Reaction Setup: To an oven-dried Schlenk tube, the arylimidate (1.0 equivalent, e.g., 0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %) are added.[1] The tube is then evacuated and backfilled with an inert gas like argon.

  • Solvent and Reagent Addition: Anhydrous 1,2-dichloroethane (DCE) is added, followed by the nitrosobenzene derivative (1.2 equivalents).[1]

  • Heating: The reaction mixture is stirred at an elevated temperature, for instance, 80°C, for 24 hours.[1]

  • Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the metal catalysts. The filtrate is concentrated in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to provide the desired 1H-indazole.[1]

This guide provides a snapshot of the versatile and powerful methods available for the synthesis of indazoles. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. The provided data and protocols offer a solid foundation for making an informed decision.

References

A Comparative Purity Analysis of Commercially Available 6-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is of paramount importance in research and drug development, directly impacting experimental reproducibility, reaction outcomes, and the safety profile of synthesized compounds. 6-Fluoro-1H-indazole-3-carbaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Variations in purity among commercial suppliers can introduce unknown variables into sensitive synthetic pathways.

This guide provides a framework for the purity analysis of commercially available this compound. Due to the general lack of publicly available, detailed comparative data from suppliers, this document outlines the essential experimental protocols and data presentation formats to enable researchers to perform their own objective comparisons.

Comparative Purity Data

To facilitate a direct comparison of this compound from various commercial sources, it is recommended to generate in-house analytical data. The following table provides a template for summarizing these findings. For illustrative purposes, hypothetical data is included. Researchers should replace this with their own experimental results.

Parameter Supplier A (Lot #XXXXX) Supplier B (Lot #YYYYY) Supplier C (Lot #ZZZZZ) Reference Standard
Advertised Purity >98%99%>97% (by NMR)N/A
Appearance Off-white powderLight yellow solidTan powderYellowish solid
Purity by HPLC (% Area) 98.5%99.2%97.1%99.8%
Purity by ¹H qNMR (%) 98.2%99.1%96.8%99.9%
Major Impurity 1 (HPLC, % Area) 0.8% (at RRT 1.2)0.5% (at RRT 1.2)1.5% (at RRT 0.8)Not Detected
Major Impurity 2 (HPLC, % Area) 0.4% (at RRT 0.9)0.2% (at RRT 0.9)0.9% (at RRT 1.3)Not Detected
Residual Solvent (¹H NMR) <0.1% Ethyl AcetateNot Detected0.3% DichloromethaneNot Detected
Water Content (Karl Fischer) 0.2%0.1%0.5%<0.1%

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity assessment of commercially sourced this compound.

Purity_Analysis_Workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Conclusion start Obtain Samples from Commercial Suppliers prep Prepare Stock and Working Solutions (e.g., in Acetonitrile or DMSO) start->prep hplc HPLC-UV Analysis (Purity and Impurity Profiling) prep->hplc qnmr ¹H qNMR Analysis (Purity and Residual Solvents) prep->qnmr kf Karl Fischer Titration (Water Content) prep->kf analysis Process Chromatograms and Spectra hplc->analysis qnmr->analysis kf->analysis comparison Tabulate and Compare Data (Purity, Impurities, etc.) analysis->comparison end Select Optimal Supplier Based on Purity and Cost comparison->end

Unveiling the Potential of 6-Fluoro-1H-indazole-3-carbaldehyde Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Known p21-Activated Kinase 1 (PAK1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 1H-indazole-3-carboxamide derivatives, conceptually derived from 6-fluoro-1H-indazole-3-carbaldehyde, against established inhibitors of p21-activated kinase 1 (PAK1). PAK1 is a critical signaling node in various oncogenic pathways, making it a prime target for cancer therapy. The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to inform drug discovery and development efforts in this promising area.

Comparative Efficacy of a Representative Indazole Derivative and Known PAK1 Inhibitors

The biological efficacy of a representative 1H-indazole-3-carboxamide derivative, compound 30l , is presented alongside a selection of well-characterized PAK1 inhibitors.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro kinase assays.

InhibitorTargetTypeIC50 (nM)
Compound 30l (1H-indazole-3-carboxamide derivative)PAK1ATP-competitive9.8
FRAX597 Group I PAKs (PAK1, PAK2, PAK3)ATP-competitive8 (for PAK1)
NVS-PAK1-1 PAK1Allosteric5
IPA-3 PAK1Non-ATP competitive2500
Shikonin PAK1ATP-competitive7252

Key Observation: The representative 1H-indazole-3-carboxamide derivative, compound 30l , demonstrates potent and selective inhibition of PAK1 with an IC50 value of 9.8 nM.[1][2] Its efficacy is comparable to the well-established ATP-competitive inhibitor FRAX597 and the allosteric inhibitor NVS-PAK1-1.[3] Notably, it is significantly more potent than the non-ATP competitive inhibitor IPA-3 and the natural compound shikonin.[3][4]

Signaling Pathway and Experimental Workflow

To understand the context of this research, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for evaluating PAK1 inhibitors.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_activation PAK1 Activation cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Cytokines Cytokines Cytokines->RTKs Extracellular Matrix Extracellular Matrix Integrins Integrins Extracellular Matrix->Integrins Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 Integrins->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Survival Cell Survival PAK1->Cell Survival Gene Transcription Gene Transcription PAK1->Gene Transcription Inhibitor Indazole Derivative Inhibitor->PAK1 Experimental_Workflow Start Start Compound_Synthesis Synthesis of 6-fluoro-1H-indazole- 3-carbaldehyde Derivatives Start->Compound_Synthesis Biochemical_Assay In Vitro PAK1 Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell-Based_Assays Cell Proliferation/ Viability Assays Biochemical_Assay->Cell-Based_Assays Data_Analysis Data Analysis and Comparison Cell-Based_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Comparative Analysis of 6-Fluoro-1H-indazole-3-carbaldehyde Based Compounds and Their Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of indazole derivatives, with a focus on compounds based on the 6-fluoro-1H-indazole-3-carbaldehyde scaffold. The indazole core is a significant pharmacophore in medicinal chemistry, with several approved anti-cancer drugs featuring this moiety.[1][2] This document summarizes quantitative data on the cross-reactivity and target inhibition of these compounds, details the experimental protocols used for their evaluation, and visualizes key signaling pathways they modulate. The aim is to offer an objective, data-driven resource to aid in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against different cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and cross-reactivity profiles of these compounds.

Table 1: Anti-proliferative Activity of 6-Substituted Indazole Derivatives in Human Cancer Cell Lines

Compound6-Substituent3-Position ModificationCell LineIC50 (µM)Reference
36 -NH-CH₂(4-F-Ph)-CH₃HCT116 (Colon)0.4 ± 0.3[3]
2f -BrVaried aryl/heteroaryl4T1 (Breast)0.23 - 1.15[2]
5b -OCH₂CH₃VariedA549 (Lung)Potent Activity[4]
5b -OCH₂CH₃VariedMCF7 (Breast)Potent Activity[4]
Nitro-indazoles -NO₂VariedNCI-H460 (Lung)5 - 15[5]
4f -NH-SO₂-PhPyrimidineMCF-7 (Breast)1.629[6]
4i -NH-SO₂-(4-Cl-Ph)PyrimidineMCF-7 (Breast)1.841[6]
4a -NH-pyrimidinylPyrimidineA549 (Lung)Potent Activity[6]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
27a FGFR1< 4.1[1]
27a FGFR22.0[1]
6i VEGFR-224.5[7]
Axitinib VEGFR1, VEGFR2, VEGFR3Potent & Selective[4]
Pazopanib VEGFR1-3, PDGFRα/β, KITMulti-targeted[4]
4 FLT3Single-digit nM[8]
11 FLT3Single-digit nM[8]
4 PDGFRα-T674MSingle-digit nM[8]
11 PDGFRα-T674MSingle-digit nM[8]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental results. The following are protocols for key experiments commonly used to assess the anticancer activity of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test indazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.

Protocol:

  • Reagent Preparation: Serial dilutions of the test compounds are prepared in an appropriate assay buffer. A solution containing the target kinase, a suitable substrate (peptide or protein), and ATP is also prepared.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate. The serially diluted compounds are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to each well.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by indazole-based compounds and a general workflow for evaluating their anticancer activity.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR

Simplified VEGFR signaling pathway targeted by indazole inhibitors.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Raf

Overview of the MAPK signaling cascade.

Experimental_Workflow Synthesis Indazole Derivative Synthesis & Purification MTT_Assay Cell Viability Assay (MTT) Synthesis->MTT_Assay Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination & Data Analysis MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

General experimental workflow for anticancer drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-fluoro-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides essential safety and logistical guidance for the proper disposal of 6-fluoro-1H-indazole-3-carbaldehyde. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Hazard Data Summary

The following table summarizes the likely hazard classifications for this compound based on analogous compounds.

Hazard ClassificationGHS Hazard CodeDescriptionGHS PictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity — Single ExposureH335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.

  • Waste Identification and Segregation :

    • From the moment it is designated as waste, this compound must be treated as hazardous waste.

    • Due to its fluorine content, it is classified as a halogenated organic compound .[1] It must be collected in a waste container specifically designated for halogenated organic waste.[1][2]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this complicates and increases the cost of disposal.[1]

    • Segregate this waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Waste Container Selection and Labeling :

    • Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle, with a secure, screw-top lid.[3][4][5][6] The original product container is often a suitable choice.[6]

    • The container must be in good condition, free of leaks, and clean on the exterior.[3][6]

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[6][7]

    • The label must clearly state the full chemical name: "this compound" and list all components and their approximate concentrations if it is a solution.

  • Waste Collection and Storage :

    • For pure/unused solid : Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.

    • For solutions : Pour liquid waste into the appropriate liquid "Halogenated Organic Waste" container.

    • For contaminated materials (e.g., gloves, weighing paper) : Place these items in a sealed plastic bag and then into a solid "Halogenated Organic Waste" container.

    • Keep the waste container securely closed at all times, except when adding waste.[3][6][7]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from ignition sources.[2] The storage area should have secondary containment.[7]

  • Arranging for Final Disposal :

    • Once the waste container is full or is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The primary recommended disposal method is high-temperature incineration at a permitted hazardous waste facility.[8]

Experimental Protocols

Decontamination of Glassware
  • Initial Rinse : Rinse the contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Collect all solvent rinsate in the designated "Halogenated Organic Waste" container.

  • Washing : After decontamination, the glassware can be washed according to standard laboratory procedures.

Emergency Spill Cleanup Protocol

This protocol is for minor spills (generally less than 1 liter, with a hazard rating below 2) that laboratory personnel are trained to handle.[9] For large spills, evacuate the area and contact your institution's emergency response team.[9]

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Secure the Area : Restrict access to the spill area.[9] If the compound is volatile, ensure adequate ventilation or move to a fume hood.

  • Don PPE : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[10][11]

  • Absorb and Collect :

    • Carefully scoop the absorbent material and spilled compound into a chemically resistant container.[11]

    • Double-bag the waste in heavy-duty plastic bags and seal them.[10][12]

  • Label and Dispose :

    • Label the container with "Hazardous Waste," the chemical name, and details of the spill.

    • Dispose of the collected waste through your institution's hazardous waste program.

  • Decontaminate :

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor or EHS department as required by your institution's policies.

Visualizations

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Classify as 'Halogenated Organic Waste' A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Collect Waste in Designated Container D->E F Keep Container Closed (Fill < 90%) E->F G Store in Ventilated Satellite Accumulation Area F->G H Container is Full or No Longer Needed G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Arrange for Pickup and Incineration I->J

Caption: Waste Disposal Workflow for this compound.

SpillResponse Start Spill Occurs IsMinor Is Spill Minor (<1L, Low Hazard)? Start->IsMinor Evacuate Evacuate Area Call Emergency Response IsMinor->Evacuate No Alert Alert Personnel & Restrict Area IsMinor->Alert Yes End End Evacuate->End DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect LabelDispose Label as Hazardous Waste & Arrange for Disposal Collect->LabelDispose Decontaminate Decontaminate Area & Report Incident LabelDispose->Decontaminate Decontaminate->End

Caption: Decision Workflow for Chemical Spill Response.

References

Essential Safety and Logistical Information for Handling 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 6-fluoro-1H-indazole-3-carbaldehyde, a fluorinated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Chemical Identifier:

  • CAS Number: 518987-33-2

  • Molecular Formula: C₈H₅FN₂O

  • Molecular Weight: 164.14 g/mol

Hazard Identification and Classification

GHS Hazard Summary

Hazard ClassGHS CodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Physical and Chemical Properties

PropertyValue
Appearance Solid (form may vary)
Storage Temperature 2-8°C
Storage Conditions Inert atmosphere

Note: Detailed physical properties such as boiling point, flash point, and specific gravity are not available in the searched resources.

Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents skin contact, which can lead to irritation.[1] Consult glove manufacturer's compatibility charts.
Body Protection A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects against skin exposure from spills and splashes.[1]
Respiratory Protection All handling of the solid material should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.
Step-by-Step Handling Procedure
  • Preparation:

    • Thoroughly review this safety guide and any available supplier safety information.

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations, including weighing and transferring, of this compound within the chemical fume hood to control exposure to dust and vapors.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • Keep containers of the chemical sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated waste.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures
Emergency SituationFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, contain the material with an inert absorbent. Carefully scoop the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Waste Classification: As a fluorinated organic compound, all waste containing this compound must be classified as halogenated organic waste .

  • Waste Containers:

    • Use a designated, clearly labeled, and leak-proof container for all halogenated organic waste.

    • Do not mix halogenated waste with non-halogenated waste streams.

    • Solid waste (e.g., contaminated gloves, weighing paper) should be collected in a separate, appropriately labeled solid waste container.

    • Liquid waste (e.g., contaminated solvents, rinsates) should be collected in a designated liquid halogenated waste container.

Disposal Protocol
  • Collection:

    • Carefully transfer all waste materials contaminated with this compound into the appropriate halogenated waste container.

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Guide DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepHood Prepare Fume Hood DonPPE->PrepHood WeighChemical Weigh and Aliquot Chemical in Hood PrepHood->WeighChemical PerformWork Perform Experimental Work in Hood WeighChemical->PerformWork Decontaminate Decontaminate Glassware & Surfaces PerformWork->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.